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  • Product: Oxypeucedanin Hydrate
  • CAS: 24724-52-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Biological Activities of Oxypeucedanin Hydrate in Angelica dahurica

Executive Summary Oxypeucedanin hydrate (OPH) is a linear furanocoumarin and a primary bioactive constituent of Angelica dahurica (Bai Zhi), a medicinal herb historically valued in East Asian pharmacopeia for its analges...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxypeucedanin hydrate (OPH) is a linear furanocoumarin and a primary bioactive constituent of Angelica dahurica (Bai Zhi), a medicinal herb historically valued in East Asian pharmacopeia for its analgesic and anti-inflammatory properties. Unlike its parent compound oxypeucedanin (OP), the hydrated form (OPH) exhibits distinct physicochemical properties and a specific pharmacological profile centered on the modulation of innate immune responses.

This technical guide synthesizes current mechanistic understanding of OPH, positioning it as a potent TLR4 antagonist . Key findings indicate that OPH alleviates inflammation by competitively binding to the TLR4/MD2 complex, thereby silencing downstream NF-κB and MAPK signaling cascades.[1] While promising as a lead compound for rheumatoid arthritis and inflammatory disorders, its clinical translation is currently challenged by poor oral bioavailability (~10%) and susceptibility to P-glycoprotein (P-gp) mediated efflux.

Phytochemical Context & Isolation Strategies

Angelica dahurica roots contain a complex mixture of furanocoumarins.[2] OPH is structurally characterized by a furan ring fused to a coumarin core with a hydrated side chain, rendering it more polar than oxypeucedanin.

Comparative Isolation Methodologies

Efficient isolation is critical for obtaining high-purity OPH for biological assays. We contrast the traditional solvent partition method with a modern Ionic Liquid (IL) approach.

FeatureMethod A: Conventional Solvent PartitionMethod B: Ionic Liquid Extraction (Recommended)
Solvent System Methanol reflux

EtOAc/n-BuOH partition
[Bmim]Tf2N (1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide)
Time Efficiency Low (Multiple steps, >24 hours)High (~3 hours)
Yield Moderate (~30-40% recovery)Excellent (>98% recovery)
Purity Requires subsequent silica column chromatographyHigh purity after back-extraction
Ecological Impact High solvent wasteRecyclable "Green" solvent
Protocol: Ionic Liquid-Based Isolation of OPH

Rationale: This protocol utilizes the specific solubility of furanocoumarins in imidazolium-based ionic liquids to achieve rapid enrichment without exhaustive chromatographic steps.

Materials:

  • Dried Angelica dahurica root powder (60 mesh)

  • Ionic Liquid: [Bmim]Tf2N

  • Back-extraction solvent: 0.01 N HCl[3][4][5]

  • Ultrasonic bath (controlled temp)

Workflow:

  • Digestion: Mix root powder with [Bmim]Tf2N at a solid/liquid ratio of 1:8 (w/v).

  • Extraction: Incubate at 60°C for 180 minutes with continuous agitation or mild ultrasonication.

  • Separation: Centrifuge at 5,000 rpm for 10 minutes to separate the solid residue. Collect the IL supernatant.

  • Back-Extraction: Add an equal volume of 0.01 N HCl to the IL supernatant. Vortex vigorously for 5 minutes.

  • Phase Separation: Allow phases to settle. OPH preferentially partitions into the aqueous acidic phase, while impurities remain in the IL or precipitate.

  • Crystallization: Neutralize the aqueous phase and cool to 4°C to precipitate OPH crystals. Recrystallize from ethanol if necessary.

Pharmacology: Mechanisms of Action[6]

Primary Mechanism: Anti-Inflammatory Signaling

The definitive therapeutic mechanism of OPH is the suppression of the TLR4-MD2/NF-κB/MAPK axis. Unlike general COX-2 inhibitors, OPH acts upstream at the receptor level.

  • Target: Toll-like Receptor 4 (TLR4) / Myeloid Differentiation factor 2 (MD2) complex.[1]

  • Binding Affinity: Microscale Thermophoresis (MST) data indicates OPH binds to TLR4/MD2 with a

    
     of approximately 33.7 μM .[1]
    
  • Mode of Action: Competitive antagonism. OPH occupies the hydrophobic pocket of MD2 (interacting with Gly343, Lys388, Phe345), preventing Lipopolysaccharide (LPS) dimerization and receptor activation.

Signaling Pathway Visualization

The following diagram illustrates the blockade of the inflammatory cascade by OPH.

OPH_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4/MD2 Complex (Cell Membrane) LPS->TLR4 Activates OPH Oxypeucedanin Hydrate (Inhibitor) OPH->TLR4 Competes/Blocks (Kd = 33.7 µM) MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK Phosphorylation (p-JNK, p-ERK, p-p38) TRAF6->MAPK IkBa IκBα Degradation TRAF6->IkBa Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK->Genes Upregulates NFkB NF-κB (p65) Nuclear Translocation IkBa->NFkB Releases NFkB->Genes Transcription

Figure 1: OPH acts as a competitive antagonist at the TLR4/MD2 receptor, inhibiting downstream MAPK and NF-κB inflammatory cascades.

Secondary Mechanism: Cytotoxicity & Apoptosis

While less potent than its parent compound OP, OPH exhibits cytotoxic effects against specific cancer cell lines (e.g., DU145 prostate carcinoma, SK-Hep-1 hepatoma).

  • Cell Cycle Arrest: Induces G2/M phase arrest by downregulating Cyclin B1 and cdc2.[6]

  • Apoptosis: Triggers the intrinsic mitochondrial pathway, characterized by:

    • Increased Bax/Bcl-2 ratio.

    • Activation of Caspase-3 and PARP cleavage.[7]

Pharmacokinetics (PK) Profile

A major hurdle in the development of OPH as a systemic drug is its pharmacokinetic limitations.

ParameterValue (Rat Model)Interpretation
Bioavailability (F) ~10.26%Poor oral absorption; likely requires formulation enhancement (e.g., nano-emulsion).

(Oral)
~3.38 hSlow absorption rate.[8][9][10]

(IV)
~0.61 - 0.66 hRapid elimination phase.
Efflux Mechanism P-gp SubstrateEfflux ratio of 3.3 in Caco-2/LLC-PK1 cells confirms OPH is actively pumped out of cells by P-glycoprotein.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

Objective: Validate the biological activity of isolated OPH using LPS-stimulated RAW 264.7 macrophages.[1]

Reagents:

  • RAW 264.7 murine macrophages

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS) (E. coli O111:B4)

  • Griess Reagent (for NO detection)

  • ELISA kits (TNF-α, IL-6)

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C, 5% CO2.
    
  • Pre-treatment: Replace media with serum-free DMEM containing OPH at graded concentrations (e.g., 10, 30, 100 μM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Dexamethasone). Incubate for 1 hour prior to stimulation.

    • Scientific Note: Pre-treatment is essential to allow OPH to bind TLR4 before LPS is introduced.

  • Stimulation: Add LPS to each well (final concentration 1 μg/mL). Incubate for 18-24 hours .

  • NO Quantification: Transfer 100 μL of supernatant to a new plate. Add 100 μL Griess reagent. Incubate 10 mins at room temperature. Measure absorbance at 540 nm.

  • Cytokine Analysis: Use remaining supernatant to quantify TNF-α and IL-6 via ELISA according to manufacturer instructions.

  • Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO/cytokines are due to pathway inhibition, not cell death.

Data Summary: Efficacy Benchmarks

The following data points serve as reference values for validating experimental results.

Assay EndpointOPH ConcentrationExpected OutcomeMechanism Reference
NO Production 50 - 100 μM>50% InhibitioniNOS suppression via NF-κB blockade
TNF-α Release 100 μMSignificant reduction (p<0.01)Transcriptional repression
TLR4 Binding

= 33.7 μM
Specific bindingDirect interaction with MD2 pocket
Cell Viability < 100 μM>90% ViabilityEnsures non-toxic therapeutic window

References

  • Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis. Source:[1] PubMed / Int Immunopharmacol. URL:[Link]

  • Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid. Source: MDPI / Molecules. URL:[Link]

  • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Source: MDPI / Molecules. URL:[Link]

  • Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities. Source: MDPI / Plants.[4] URL:[Link][4][5]

  • Anti-tumor activity of oxypeucedanin from Ostericum koreanum against human prostate carcinoma DU145 cells. Source: Acta Oncologica. URL:[Link][7]

Sources

Exploratory

Mechanism of action of oxypeucedanin hydrate in inflammation

An In-Depth Technical Guide to the Anti-Inflammatory Mechanism of Action of Oxypeucedanin Hydrate Introduction Oxypeucedanin hydrate (OXH) is a naturally occurring linear furanocoumarin found predominantly in plants of t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anti-Inflammatory Mechanism of Action of Oxypeucedanin Hydrate

Introduction

Oxypeucedanin hydrate (OXH) is a naturally occurring linear furanocoumarin found predominantly in plants of the Apiaceae and Rutaceae families, such as various Angelica and Citrus species.[1][2] Historically, plants containing this compound have been used in traditional medicine to treat a range of ailments, including inflammatory conditions.[1] Modern pharmacological studies have begun to validate these traditional uses, identifying oxypeucedanin hydrate as a compound with potent anti-inflammatory properties.[3][4] This has positioned OXH as a promising lead compound for the development of novel therapeutics targeting chronic inflammatory diseases, most notably rheumatoid arthritis.[3][4]

This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the anti-inflammatory effects of oxypeucedanin hydrate. We will delve into its primary molecular target, the subsequent modulation of critical downstream signaling cascades, the resulting suppression of inflammatory mediators, and the validation of its efficacy in preclinical in vivo models. The narrative is structured to provide researchers, scientists, and drug development professionals with a detailed, evidence-based understanding of OXH's mode of action, grounded in recent scientific findings. The core of its mechanism lies in its ability to directly engage the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex, thereby inhibiting the activation of the pivotal NF-κB and MAPK signaling pathways.[3][4]

Section 1: The Primary Molecular Target: Direct Engagement of the TLR4/MD2 Complex

The initiation of the innate immune response to Gram-negative bacteria is largely mediated by the recognition of lipopolysaccharide (LPS) by the TLR4/MD2 complex on the surface of immune cells like macrophages. This recognition event is a critical trigger for the inflammatory cascade. The discovery that oxypeucedanin hydrate directly intercepts this initial step is central to understanding its anti-inflammatory prowess.

Scientific evidence strongly indicates that OXH physically binds to the TLR4/MD2 complex, effectively acting as a competitive antagonist to LPS.[3][4] This direct interaction prevents the conformational changes in the TLR4 receptor that are necessary for the recruitment of downstream adaptor proteins and the initiation of intracellular signaling.[3] Microscale thermophoresis (MST) experiments have quantified the binding affinity of OXH to the TLR4/MD2 complex, revealing a specific and direct interaction.[3][4]

CompoundTargetBinding Affinity (Kd)Method
Oxypeucedanin HydrateTLR4/MD2 Complex33.7 μMMicroscale Thermophoresis (MST)[3][4]

Caption: Binding affinity of Oxypeucedanin Hydrate to its molecular target.

cluster_0 Cell Membrane TLR4_MD2 TLR4/MD2 Complex Receptor Pocket LPS LPS (Agonist) LPS->TLR4_MD2 Binds & Activates OXH Oxypeucedanin Hydrate (Antagonist) OXH->TLR4_MD2 Competitively Binds & Inhibits cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Signal Cascade OXH Oxypeucedanin Hydrate OXH->TLR4 Inhibits IkB IκB IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Initiates

Caption: Inhibition of the NF-κB signaling pathway by Oxypeucedanin Hydrate.

Suppression of the MAPK Pathway

The MAPK pathway, comprising three main cascades—extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—is crucial for translating extracellular stimuli into cellular responses, including inflammation and apoptosis. [5]Activation of TLR4 by LPS triggers the phosphorylation and activation of all three MAPK branches. [6]These activated kinases then phosphorylate various transcription factors, further amplifying the inflammatory response.

Oxypeucedanin hydrate has been shown to significantly suppress the LPS-induced phosphorylation of ERK, JNK, and p38 in macrophages, demonstrating its broad inhibitory effect on this critical pro-inflammatory signaling network. [3][4]

LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Signal Cascade OXH Oxypeucedanin Hydrate OXH->TLR4 Inhibits MKKs MAPKKs (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MKKs Phosphorylates MAPKs p38 JNK ERK MKKs->MAPKs:p38 MKKs->MAPKs:jnk MKKs->MAPKs:erk AP1 Transcription Factors (e.g., AP-1) MAPKs->AP1 Activate Response Inflammatory Response AP1->Response

Caption: Suppression of the MAPK signaling pathway by Oxypeucedanin Hydrate.

Section 3: Consequential Reduction of Inflammatory Mediators

The ultimate outcome of inhibiting the NF-κB and MAPK pathways is a profound reduction in the synthesis and release of the key molecules that execute the inflammatory response. Experimental data from LPS-stimulated RAW264.7 macrophages consistently show that treatment with oxypeucedanin hydrate leads to a significant decrease in pro-inflammatory enzymes, cytokines, and reactive oxygen species. [3][4]

  • Pro-inflammatory Enzymes: OXH treatment reverses the LPS-induced upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. [3][4]* Pro-inflammatory Cytokines: The expression and secretion of hallmark inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), are markedly decreased by OXH. [3][4]* Reactive Oxygen Species (ROS): OXH has also been shown to reduce the production of ROS, which can cause oxidative stress and further amplify inflammatory signaling. [3][4]

    Inflammatory Mediator Effect of OXH Treatment (in LPS-stimulated macrophages)
    iNOS Expression significantly decreased [3][4]
    COX-2 Expression significantly decreased [3][4]
    TNF-α Production and mRNA levels significantly decreased [3][4]
    IL-1β Production and mRNA levels significantly decreased [3][4]
    IL-6 Production and mRNA levels significantly decreased [3][4]

    | ROS | Production significantly reduced [3][4]|

Caption: Summary of Oxypeucedanin Hydrate's effect on key inflammatory mediators.

Experimental Protocol: Quantification of Cytokine Levels by ELISA

This protocol provides a robust method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.

  • Sample Collection:

    • Culture RAW264.7 macrophages and pre-treat with various concentrations of OXH for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and centrifuge to remove cellular debris.

  • ELISA Plate Preparation:

    • Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Incubation with Samples and Standards:

    • Wash the plate.

    • Add prepared standards (recombinant cytokine of known concentrations) and collected samples to the wells.

    • Incubate for 2 hours at room temperature to allow the cytokine to bind to the capture antibody.

  • Detection:

    • Wash the plate.

    • Add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes.

  • Signal Development and Measurement:

    • Wash the plate thoroughly.

    • Add a substrate solution (e.g., TMB). A color change will develop in proportion to the amount of bound cytokine.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Section 4: In Vivo Efficacy: Preclinical Validation in a Rheumatoid Arthritis Model

To bridge the gap between cellular mechanisms and therapeutic potential, the efficacy of oxypeucedanin hydrate was tested in a collagen-induced arthritis (CIA) rat model, a gold-standard preclinical model for rheumatoid arthritis. [3][4]The results from this in vivo study provided compelling evidence of OXH's therapeutic effects.

Treatment with OXH effectively ameliorated the clinical symptoms of arthritis. [3][4]This was evidenced by:

  • Improved body weight maintenance.

  • Reduced swelling and redness in the paws.

  • Decreased bone erosion as observed through imaging.

  • A significant decrease in the mRNA levels of pro-inflammatory factors (TNF-α, IL-1β, IL-6) in the synovial tissue of the affected joints. [4] Crucially, transcriptome and Western blot analyses of the synovial tissue confirmed that the underlying mechanism of action in vivo was consistent with the in vitro findings: the suppression of the NF-κB and MAPK signaling pathways. [4]

    In Vivo Outcome (CIA Rat Model) Result of OXH Treatment
    Clinical Arthritis Score Significantly reduced [3]
    Paw Swelling Significantly reduced [3]
    Bone Erosion Significantly decreased [3]
    Pro-inflammatory Cytokine mRNA (Synovial Tissue) Significantly decreased [4]

    | NF-κB/MAPK Pathway Activation (Synovial Tissue) | Significantly suppressed [4]|

Caption: Summary of key in vivo outcomes of Oxypeucedanin Hydrate treatment.

Section 5: Pharmacokinetic Profile & Drug Development Considerations

While the anti-inflammatory mechanism of oxypeucedanin hydrate is potent, its translation into a viable oral therapeutic requires an understanding of its pharmacokinetic properties. A study in rats revealed that after oral administration, oxypeucedanin exhibits poor and slow absorption, with a mean absolute bioavailability of only 10.26%. [7] Furthermore, in vitro studies suggest that oxypeucedanin hydrate may be a substrate and a weak inhibitor of P-glycoprotein (P-gp), an efflux transporter that actively pumps substrates out of cells and can limit drug absorption and distribution. [8] These findings are critical for drug development professionals. The low oral bioavailability suggests that future development would likely require advanced formulation strategies, such as nano-formulations, lipid-based delivery systems, or co-administration with bioavailability enhancers, to improve its systemic exposure and therapeutic efficacy. Its interaction with P-gp also warrants further investigation to assess the potential for drug-drug interactions.

Conclusion

Oxypeucedanin hydrate exerts its potent anti-inflammatory effects through a well-defined, multi-level mechanism. It acts at the apex of the inflammatory cascade by directly binding to the TLR4/MD2 complex, thereby outcompeting LPS and preventing receptor activation. This primary action leads to the comprehensive suppression of the downstream NF-κB and MAPK signaling pathways. The net result is a marked reduction in the production of a wide array of pro-inflammatory mediators, including enzymes, cytokines, and reactive oxygen species. The therapeutic relevance of this mechanism has been successfully validated in a preclinical model of rheumatoid arthritis, demonstrating significant amelioration of disease symptoms.

While challenges related to its pharmacokinetic profile remain, the detailed mechanistic understanding of oxypeucedanin hydrate makes it an exceptionally strong candidate for further drug development. Its targeted action on a key inflammatory receptor provides a solid foundation for its optimization as a next-generation anti-inflammatory agent for treating chronic inflammatory diseases.

References

  • Li, Y., et al. (2024). Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis. Acta Biochimica et Biophysica Sinica. Available at: [Link]

  • Piyachaturawat, P., et al. (2015). Oxypeucedanin Hydrate: A Natural Furanocoumarin as P-Glycoprotein Substrate. Key Engineering Materials. Available at: [Link]

  • Li, Y., et al. (2024). Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis. National Center for Biotechnology Information. Available at: [Link]

  • Ghavipour, M., et al. (2018). MAPK pathway. This pathway mediates intracellular signaling initiated by extracellular stimuli, such as stress and cytokines. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. Oxypeucedanin. PubChem Compound Database. Available at: [Link]

  • Mottaghipisheh, J., et al. (2021). Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules. Available at: [Link]

  • Choi, J. S., et al. (2011). Effects of oxypeucedanin on global gene expression and MAPK signaling pathway in mouse neuroblastoma Neuro-2A cells. Planta Medica. Available at: [Link]

  • de Oliveira, G. G., et al. (2024). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. Preprints.org. Available at: [Link]

  • Yoshikawa, M., et al. (2021). Phellopterin and oxypeucedanin methanolate from Angelica dahurica roots suppress iNOS expression in IL-1β-treated hepatocytes. Bioactive Compounds in Health and Disease. Available at: [Link]

  • Chen, J., & Chen, Z. J. (2017). Mechanism and Regulation of NLRP3 Inflammasome Activation. ResearchGate. Available at: [Link]

  • Mottaghipisheh, J., et al. (2021). (PDF) Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Suppression of NLRP3 Inflammasome by Dihydroarteannuin via the HIF-1α and JAK3/STAT3 Signaling Pathway Contributes to Attenuation of Collagen-Induced Arthritis in Mice. Journal of Inflammation Research. Available at: [Link]

  • Tutunchi, H., et al. (2020). Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Ben-Mbarek, Y., et al. (2016). Natural and Synthetic Coumarins with Effects on Inflammation. Semantic Scholar. Available at: [Link]

  • Rahmawati, S. I., et al. (2024). Dual Anti-Inflammatory Activities of COX-2/5-LOX Driven by Kratom Alkaloid Extracts in Lipopolysaccharide-induced RAW 264.7 Cells. bioRxiv. Available at: [Link]

  • Fan, J., et al. (2022). Effect of epicatechin on inflammatory cytokines and MAPK/NF-κB signaling pathway in lipopolysaccharide-induced acute lung injury of BALB/c mice. SciSpace. Available at: [Link]

  • Swanson, K. V., et al. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology. Available at: [Link]

  • Singh, S., et al. (2023). Natural Inhibitors against Potential Targets of Cyclooxygenase, Lipoxygenase and Leukotrienes. ResearchGate. Available at: [Link]

  • Meshram, M. A., et al. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Heliyon. Available at: [Link]

Sources

Foundational

Technical Monograph: Oxypeucedanin Hydrate (CAS 2643-85-8)

Advanced Pharmacological Profiling, Isolation Methodologies, and Therapeutic Mechanisms Executive Summary Oxypeucedanin hydrate (OXH), a linear furanocoumarin primarily isolated from the roots of Angelica dahurica (Bai Z...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Pharmacological Profiling, Isolation Methodologies, and Therapeutic Mechanisms

Executive Summary

Oxypeucedanin hydrate (OXH), a linear furanocoumarin primarily isolated from the roots of Angelica dahurica (Bai Zhi), represents a critical bioactive scaffold in modern natural product drug discovery. Unlike its parent compound oxypeucedanin, the hydrated form exhibits enhanced polarity and distinct pharmacokinetics. This guide synthesizes its role as a potent anti-inflammatory agent targeting the TLR4-MD2/NF-κB axis and an antiproliferative compound inducing G2/M phase arrest in specific carcinoma lines. We further detail a high-efficiency ionic liquid extraction protocol that surpasses conventional solvent yields, providing a scalable blueprint for industrial isolation.

Chemical Identity & Physicochemical Profile

OXH is characterized by a furan ring fused to a coumarin nucleus with a hydrated side chain, contributing to its solubility profile and receptor binding affinity.

Parameter Technical Data
IUPAC Name 4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
CAS Number 2643-85-8
Molecular Formula C₁₆H₁₆O₆
Molecular Weight 304.29 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
UV Max ~250 nm, 300 nm (characteristic furanocoumarin absorption)
Chirality Naturally occurs primarily as the (R)-enantiomer
Mechanistic Pharmacology

The therapeutic value of OXH stems from its ability to modulate upstream signaling receptors and downstream transcriptional regulators.

3.1 Anti-Inflammatory Axis: TLR4/NF-κB/MAPK Inhibition

Research indicates that OXH acts as a competitive inhibitor at the TLR4/MD2 complex, preventing Lipopolysaccharide (LPS) binding.[1][2] This blockade halts the phosphorylation cascades of both NF-κB and MAPK pathways, suppressing the "cytokine storm" typical of acute inflammation.

Key Mechanism:

  • Receptor Blockade: OXH binds to the hydrophobic pocket of MD2, inhibiting TLR4 dimerization.

  • Signal Interruption: Prevents phosphorylation of IκBα (inhibitor of NF-κB) and MAPK proteins (p38, JNK, ERK).

  • Transcriptional Repression: Reduces nuclear translocation of p65, silencing genes for iNOS, COX-2, TNF-α, and IL-6.

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4/MD2 Complex LPS->TLR4 Activates OXH Oxypeucedanin Hydrate (Inhibitor) OXH->TLR4 Competitively Inhibits MyD88 MyD88 / TRAF6 TLR4->MyD88 MAPK MAPK Phosphorylation (p38, JNK, ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK NFkB NF-κB (p65) Translocation MAPK->NFkB Co-activation IkB IκBα Degradation IKK->IkB IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS, COX-2) NFkB->Cytokines Transcription

Figure 1: Signal Transduction Blockade. OXH competitively inhibits the TLR4/MD2 complex, silencing downstream inflammatory cascades.

3.2 Anticancer Mechanism: G2/M Arrest & Apoptosis

In human hepatoma (SK-Hep-1) and prostate carcinoma (DU145) models, OXH exhibits significant antiproliferative effects. The mechanism is distinct from general cytotoxicity, involving specific cell cycle regulation.

  • p53/p21 Axis: OXH upregulates p53, which induces p21 expression. p21 inhibits Cyclin B1/Cdc2 complexes, locking cells in the G2/M phase.

  • Apoptosis: Triggers caspase-3 activation and PARP cleavage, leading to programmed cell death.

Advanced Isolation Protocol: Ionic Liquid Extraction

Traditional ethanol extraction is often inefficient and time-consuming. A validated, high-efficiency protocol using Ionic Liquids (ILs) offers superior yields (>98%) and purity.

Protocol: [Bmim]Tf₂N Mediated Extraction

Reagents:

  • Ionic Liquid: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf₂N).[3]

  • Raw Material: Angelica dahurica root powder (dried, 60 mesh).

  • Back-Extractant: 0.01 N HCl.[4]

Step-by-Step Methodology:

  • Preparation: Mix A. dahurica powder with [Bmim]Tf₂N at a Solid:Liquid ratio of 1:8 (w/v) .

  • Extraction: Incubate the mixture at 60°C for 180 minutes under constant agitation (500 rpm). Note: The viscosity of ILs drops at higher temperatures, improving mass transfer.

  • Separation: Centrifuge at 5000 rpm for 10 minutes to separate the solid residue from the IL phase.

  • Back-Extraction (Recovery): Add an equal volume of 0.01 N HCl to the IL supernatant. Vortex vigorously. The OXH partitions into the aqueous acidic phase due to polarity shifts, while the hydrophobic IL is regenerated.

  • Purification: Collect the aqueous phase and freeze-dry (lyophilize) to obtain the crude OXH extract.

  • Recrystallization: Purify further using Methanol/Water to achieve >98% purity.

G Raw A. dahurica Root (Powdered) Mix Mix with [Bmim]Tf2N (Ratio 1:8) Raw->Mix Heat Incubate 60°C, 3 hrs Mix->Heat Centrifuge Centrifuge Remove Solids Heat->Centrifuge IL_Phase IL Supernatant (Contains OXH) Centrifuge->IL_Phase BackExt Back-Extract with 0.01N HCl IL_Phase->BackExt Aq_Phase Aqueous Phase (Enriched OXH) BackExt->Aq_Phase Partitioning Dry Lyophilization Aq_Phase->Dry Product Oxypeucedanin Hydrate (>98% Yield) Dry->Product

Figure 2: Ionic Liquid Extraction Workflow. This method utilizes [Bmim]Tf₂N for high-yield solubilization followed by acid-mediated recovery.

Analytical Standardization (HPLC)

For quality control and pharmacokinetic studies, the following HPLC method is validated for specificity and linearity.

Parameter Condition
Column C18 Reverse Phase (e.g., Symmetry C18, 5 µm, 250 x 4.6 mm)
Mobile Phase Acetonitrile : Water (20 : 80 v/v)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Temperature 40°C
Retention Time ~12-15 minutes (varies by column dimensions)
LOD/LOQ ~22 ng/mL (Limit of Quantitation in plasma)

Validation Note: Ensure baseline separation from Byakangelicin, a structurally similar co-occurring furanocoumarin.

Therapeutic Context & Toxicology
  • P-Glycoprotein (P-gp) Interaction: OXH has been identified as a substrate for P-gp.[5] This has dual implications:

    • Bioavailability: Efflux by P-gp in the intestinal epithelium may limit oral bioavailability.

    • Drug Interactions: Co-administration with P-gp inhibitors (e.g., verapamil) may significantly alter OXH plasma concentrations.

  • Phototoxicity: As a furanocoumarin, OXH possesses potential phototoxic properties (UV sensitization).[6] Handling requires protection from direct UV light sources to prevent degradation and occupational dermatitis.

References
  • Anti-inflammatory Mechanism: Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis.[2] (2024). National Institutes of Health. Link

  • Extraction Methodology: Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid.[7] (2021).[4][7][8][9][10] MDPI / PubMed. Link

  • Anticancer Activity: The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells.[11] (2011).[10] PMC. Link

  • Pharmacokinetics & Analysis: High-performance liquid chromatographic method for the determination and pharmacokinetic study of oxypeucedanin hydrate... in mongrel dog plasma. (2007).[12] Journal of Pharmaceutical and Biomedical Analysis. Link

  • P-gp Interaction: Oxypeucedanin Hydrate: A Natural Furanocoumarin as P-Glycoprotein Substrate.[5] (2022). Key Engineering Materials. Link

Sources

Exploratory

Therapeutic Potential of Furanocoumarins for Rheumatoid Arthritis: From Molecular Mechanisms to Preclinical Validation

An In-depth Technical Guide: Abstract: Rheumatoid arthritis (RA) remains a significant therapeutic challenge, characterized by chronic synovial inflammation, progressive joint destruction, and systemic comorbidities. Cur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract: Rheumatoid arthritis (RA) remains a significant therapeutic challenge, characterized by chronic synovial inflammation, progressive joint destruction, and systemic comorbidities. Current treatment paradigms, while effective for many, are associated with limitations including incomplete response, adverse effects, and high cost, necessitating the exploration of novel therapeutic agents. Furanocoumarins, a class of naturally occurring phytochemicals found predominantly in plants of the Apiaceae and Rutaceae families, have garnered attention for their diverse biological activities, including potent anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the therapeutic potential of furanocoumarins for RA, targeted at researchers and drug development professionals. We will dissect the intricate molecular mechanisms through which these compounds modulate key inflammatory signaling pathways, present a synthesis of the existing preclinical evidence, and provide detailed, field-proven experimental protocols for their evaluation. This document is structured to serve as a foundational resource for advancing furanocoumarins from promising natural products to clinically viable anti-arthritic drug candidates.

The Pathophysiological Landscape of Rheumatoid Arthritis

Rheumatoid arthritis is a systemic autoimmune disease where the body's immune system mistakenly attacks its own tissues, primarily the synovium—the thin membrane lining the joints.[2] This autoimmune assault triggers a cascade of inflammatory events, leading to a condition known as synovitis. The inflamed synovium becomes hyperplastic and transforms into an invasive pannus that actively destroys articular cartilage and subchondral bone.[3]

Key cellular and molecular players in RA pathogenesis include:

  • Fibroblast-Like Synoviocytes (FLS): These cells are central to the destructive process. In the RA joint, FLS become hyperproliferative and aggressive, producing a host of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) that degrade the extracellular matrix.[4]

  • Immune Cells: T cells, B cells, and macrophages infiltrate the synovium, perpetuating the inflammatory cycle. Activated T cells stimulate FLS and macrophages, while B cells produce autoantibodies like rheumatoid factor (RF) and anti-citrullinated protein antibodies (ACPA).[4]

  • Pro-inflammatory Cytokines: A complex network of cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), orchestrates the inflammatory response. These molecules are primary targets for many existing biologic therapies.[2][5]

The chronic inflammation and subsequent joint damage result in pain, stiffness, and loss of function, significantly impacting the quality of life.[2] Therefore, therapeutic strategies aim to inhibit these inflammatory and destructive pathways.

Furanocoumarins: A Profile of Bioactive Natural Compounds

Furanocoumarins are a class of organic compounds characterized by a furan ring fused with a coumarin moiety.[6] They are classified into linear (psoralen type) and angular (angelicin type) structures based on the fusion pattern. Prominent examples with demonstrated anti-inflammatory properties include Bergapten (5-methoxypsoralen), Imperatorin , Psoralen , and Oxypeucedanin .[1][7][8]

Historically used in treatments for skin disorders like psoriasis and vitiligo, their systemic anti-inflammatory and immunomodulatory effects are now being increasingly investigated.[8][9] Their potential in RA stems from their ability to penetrate cellular compartments and interact with key signaling molecules that drive the disease's pathology.

Core Mechanisms of Action in an RA Context

Furanocoumarins exert their anti-arthritic effects by modulating multiple, interconnected signaling pathways that are dysregulated in RA. Their pleiotropic nature allows them to target inflammation from several angles.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammation and immunity, and its activation is a critical event in RA pathogenesis.[10] In RA-FLS, stimuli like TNF-α activate the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, liberating the p50/p65 NF-κB dimer to translocate to the nucleus. Once in the nucleus, it drives the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and MMPs.[4]

Furanocoumarins, notably psoralen derivatives like bergapten, have been shown to potently inhibit this pathway.[11] The primary mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering the active p65 subunit in the cytoplasm and blocking the inflammatory gene expression program.

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates p_IkBa P-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 (Active) Proteasome Proteasome Degradation p_IkBa->Proteasome p65_nuc p65/p50 p65_p50->p65_nuc Translocates Proteasome->p65_p50 Releases Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, MMPs) p65_nuc->Genes Induces Furanocoumarins Furanocoumarins (e.g., Bergapten) Furanocoumarins->IKK Inhibits

Figure 1: Furanocoumarin inhibition of the canonical NF-κB pathway.
Attenuation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis.[12] In RA, the key MAPK cascades involve extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). These pathways are activated by cytokines and stress signals, leading to the activation of transcription factors like AP-1, which collaborates with NF-κB to amplify inflammatory gene expression.[12]

Studies have demonstrated that furanocoumarins can suppress the phosphorylation, and thus the activation, of key MAPK members like ERK and p38 in inflammatory cells.[11] By dampening MAPK signaling, these compounds reduce the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][13]

MAPK_Pathway Cytokines Cytokines (IL-1β, TNF-α) Receptor Receptor Cytokines->Receptor UpstreamKinases Upstream Kinases (e.g., TAK1, MEKK) Receptor->UpstreamKinases MKK3_6 MKK3/6 UpstreamKinases->MKK3_6 MEK1_2 MEK1/2 UpstreamKinases->MEK1_2 p38 p38 MAPK MKK3_6->p38 Phosphorylates ERK ERK1/2 MEK1_2->ERK Phosphorylates AP1 AP-1 Activation p38->AP1 ERK->AP1 Inflammation Inflammation (COX-2, iNOS) AP1->Inflammation Furanocoumarins Furanocoumarins Furanocoumarins->MKK3_6 Inhibits Furanocoumarins->MEK1_2 Inhibits

Figure 2: Furanocoumarin modulation of MAPK signaling cascades.
Indirect Modulation of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal signaling route for a large number of cytokines critical to RA, including IL-6.[14] Cytokine binding to its receptor triggers the activation of associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of genes involved in immunity and inflammation.[15] The success of JAK inhibitors (JAKinibs) in treating RA underscores the pathway's importance.[16][17]

While direct inhibition of JAKs by furanocoumarins is not yet firmly established, a strong mechanistic rationale exists for their indirect modulation of this pathway. By suppressing the NF-κB and MAPK pathways, furanocoumarins reduce the production of key cytokines like IL-6 and TNF-α.[18] This reduction in the extracellular cytokine milieu leads to decreased activation of the JAK/STAT pathway in target cells, effectively dampening the downstream inflammatory signaling.

Preclinical Evidence: A Synthesis of In Vitro and In Vivo Data

The therapeutic hypothesis for furanocoumarins in RA is supported by a growing body of preclinical research.

In Vitro Studies

In vitro models using macrophages, chondrocytes, and synoviocytes provide a controlled environment to dissect molecular mechanisms. Bergapten has been shown to protect chondrocytes by reducing pro-inflammatory mediators and increasing Type II collagen synthesis.[19] In another study on osteoarthritis (a related degenerative joint disease), bergapten reversed IL-1β-induced inflammation and cartilage matrix loss in chondrocytes.[20] Furanocoumarins isolated from Kaffir lime, such as 6ˊ, 7ˊ-dihydroxybergamottin and oxypeucedanin hydrate, demonstrated significant inhibition of nitric oxide (NO), iNOS, and COX-2 production in macrophage and colon cancer cell lines.[7]

Table 1: Summary of Key In Vitro Findings

Furanocoumarin CompoundCell TypeKey FindingsReference
BergaptenRat ChondrocytesReduced pro-inflammatory mediators (IL-1, IL-6, TNF-α), increased Type II collagen.[19],[20]
ImperatorinMouse Paw TissueDecreased carrageenan-induced iNOS and COX-2 expression.[13]
6ˊ,7ˊ-dihydroxybergamottinRAW264.7 MacrophagesInhibited LPS-induced NO and iNOS production.[7]
Oxypeucedanin HydrateRAW264.7 MacrophagesInhibited LPS-induced NO and iNOS production.[7]
Psoralen DerivativesRAW264.7 MacrophagesReduced NO and PGE2 levels via inhibition of NF-κB and MAPK pathways.[11]
In Vivo Animal Models

Animal models are indispensable for evaluating the systemic efficacy and safety of potential anti-arthritic agents. The most widely used models are Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA), which recapitulate many hallmarks of human RA, including synovitis, pannus formation, and bone erosion.[21][22]

In a monosodium iodoacetate-induced osteoarthritis model in rats, oral administration of bergapten effectively reduced pro-inflammatory mediators, increased Type II collagen, and improved bone volume in the joint.[19] This study also highlighted an interesting effect on gut microbiota, suggesting a multi-faceted mechanism of action.[19] These findings provide a strong rationale for testing bergapten and other furanocoumarins in more specific RA models like CIA.

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate the anti-arthritic potential of furanocoumarins, a systematic, multi-step experimental approach is required. The causality behind this workflow is to first establish a safe therapeutic window, then confirm efficacy in a cellular model, elucidate the mechanism, and finally, validate the findings in a complex in vivo system.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening & Safety cluster_1 Phase 2: In Vitro Efficacy & Mechanism cluster_2 Phase 3: In Vivo Validation Start Select Furanocoumarin (e.g., Bergapten) MTT Protocol 1: Cytotoxicity Assay (MTT) on RA-FLS / RAW264.7 Start->MTT Safe_Dose Determine Non-Toxic Concentration Range MTT->Safe_Dose ELISA Protocol 2: Cytokine Quantification (ELISA) for TNF-α, IL-6, IL-1β Safe_Dose->ELISA Western Protocol 3: Mechanism Analysis (Western Blot) for p-p65, p-p38, p-ERK ELISA->Western Efficacy Efficacy Confirmed? Western->Efficacy CIA_Model Protocol 4: Collagen-Induced Arthritis (CIA) Rat Model Efficacy->CIA_Model Yes Monitor Monitor Disease: Arthritis Score, Paw Thickness CIA_Model->Monitor Endpoint Endpoint Analysis: Histology, Serum Cytokines Monitor->Endpoint Validation Therapeutic Potential Validated Endpoint->Validation

Figure 3: A logical workflow for evaluating furanocoumarins.
Protocol 1: Cell Viability Assessment (MTT Assay)

Rationale: This is a critical first step to identify a concentration range where the furanocoumarin is not cytotoxic. All subsequent in vitro experiments must be conducted at non-toxic concentrations to ensure that observed anti-inflammatory effects are not simply due to cell death.

Methodology:

  • Cell Seeding: Seed rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) or RAW264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the furanocoumarin compound (e.g., Bergapten) in complete culture medium. Concentrations could range from 1 µM to 100 µM.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Protocol 2: Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: This protocol directly quantifies the production of key RA-associated cytokines (TNF-α, IL-6, IL-1β). A reduction in these cytokines is a primary indicator of anti-inflammatory activity.

Methodology:

  • Cell Stimulation: Seed cells (e.g., RAW264.7) in a 24-well plate. Pre-treat the cells with non-toxic concentrations of the furanocoumarin for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), for 24 hours to induce cytokine production.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell-free supernatant.

  • ELISA Procedure: Perform a sandwich ELISA according to the manufacturer's instructions (e.g., BD Biosciences, R&D Systems).[23]

    • Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight at 4°C.[23]

    • Wash the plate and block non-specific binding sites.

    • Add standards and the collected cell supernatants to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash again and add streptavidin-horseradish peroxidase (HRP).

    • Add the TMB substrate and stop the reaction.

  • Data Analysis: Measure absorbance at 450 nm. Calculate the cytokine concentration in the samples by interpolating from the standard curve.[23]

Protocol 3: Western Blotting for Signaling Pathway Analysis

Rationale: This protocol provides a mechanistic understanding of how the furanocoumarin works. By measuring the phosphorylation status of key proteins (e.g., p65, p38), it validates whether the compound is inhibiting the target signaling pathways as hypothesized.

Methodology:

  • Cell Treatment and Lysis: Seed cells in a 6-well plate. Pre-treat with the furanocoumarin, then stimulate with LPS or TNF-α for a short period (e.g., 15-30 minutes) to capture peak protein phosphorylation.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band density using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels to determine the degree of inhibition.

Protocol 4: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

Rationale: This is the gold-standard preclinical model for RA.[22] Success in this model, which involves a complex interplay of T cells, B cells, and cytokines, provides strong evidence of systemic anti-arthritic efficacy.

Methodology:

  • Model Induction:

    • Animals: Use susceptible rat strains like Lewis rats.[24]

    • Immunization (Day 0): Emulsify bovine type II collagen (CII) in Freund's Complete Adjuvant (CFA). Administer an intradermal injection at the base of the tail.

    • Booster (Day 7): Administer a second injection of CII emulsified in Freund's Incomplete Adjuvant (IFA).[24]

  • Treatment:

    • Arthritis symptoms typically appear around day 10-14.

    • Divide rats into groups: Vehicle Control, CIA + Vehicle, CIA + Furanocoumarin (e.g., 10, 30 mg/kg, oral gavage), CIA + Positive Control (e.g., Methotrexate).

    • Begin treatment either prophylactically (from Day 0) or therapeutically (after disease onset).

  • Disease Monitoring:

    • Arthritis Score: Score each paw every 2-3 days based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per rat is 16.[24]

    • Paw Thickness: Measure the thickness of the hind paws using a digital caliper.[24]

    • Body Weight: Monitor for signs of systemic illness.

  • Endpoint Analysis (e.g., Day 21-28):

    • Serum Cytokines: Collect blood via cardiac puncture and measure serum levels of TNF-α and IL-6 using ELISA.

    • Histopathology: Euthanize the animals, collect the hind paws, and fix them in formalin. Decalcify, embed in paraffin, and stain with Hematoxylin & Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

Future Directions and Drug Development Considerations

While the preclinical data are promising, several considerations are critical for translating furanocoumarins into viable therapeutics.

  • Pharmacokinetics and Bioavailability: The oral bioavailability of many furanocoumarins can be limited.[19] Formulation strategies, such as nanoencapsulation or the use of absorption enhancers, may be necessary to achieve therapeutic plasma concentrations.

  • Safety and Toxicity: Furanocoumarins are known for their photosensitivity and potential for phytophotodermatitis.[6] Furthermore, they can inhibit cytochrome P450 enzymes, leading to potential drug-drug interactions.[25][26] A thorough toxicological evaluation, including chronic dosing studies and drug interaction profiling, is essential.

  • Target Selectivity: While pleiotropic effects are advantageous in a complex disease like RA, identifying the primary molecular target(s) can aid in lead optimization and the development of more potent and selective analogs.

Conclusion

Furanocoumarins represent a promising class of natural compounds with significant therapeutic potential for rheumatoid arthritis. Their ability to concurrently inhibit multiple key inflammatory pathways, particularly the NF-κB and MAPK cascades, provides a robust mechanistic basis for their anti-arthritic effects. The existing preclinical data, though still nascent, strongly supports their efficacy in cellular and animal models of arthritis. The detailed experimental workflows provided in this guide offer a validated framework for researchers to systematically investigate these compounds. Further research focusing on optimizing their pharmacokinetic properties and thoroughly evaluating their long-term safety will be crucial in harnessing the full therapeutic potential of furanocoumarins to offer a new, nature-derived treatment modality for patients suffering from rheumatoid arthritis.

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Foundational

An In-Depth Technical Guide on the Interaction of Oxypeucedanin Hydrate with the TLR4-MD2 Complex

For Researchers, Scientists, and Drug Development Professionals Abstract Toll-like receptor 4 (TLR4), in complex with its co-receptor myeloid differentiation factor 2 (MD2), is a critical mediator of the innate immune re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 4 (TLR4), in complex with its co-receptor myeloid differentiation factor 2 (MD2), is a critical mediator of the innate immune response, primarily activated by lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2][3] Dysregulation of the TLR4 signaling pathway is implicated in a multitude of inflammatory diseases, making it a prime target for therapeutic intervention.[4] Oxypeucedanin hydrate (OXH), a natural furanocoumarin, has demonstrated potent anti-inflammatory properties.[5][6] This guide provides a comprehensive technical overview of the molecular interaction between oxypeucedanin hydrate and the TLR4-MD2 complex, detailing the experimental methodologies to validate this interaction and elucidate its functional consequences. We will explore in silico modeling, biophysical characterization, and cell-based functional assays, offering a robust framework for investigating novel modulators of TLR4 signaling.

Introduction

The TLR4-MD2 Complex: A Gatekeeper of Innate Immunity

The Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a pivotal role in the innate immune system's response to invading pathogens.[2] TLR4, in association with its co-receptor MD2, recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][7] The binding of LPS to the hydrophobic pocket of MD2 induces a conformational change that promotes the dimerization of two TLR4-MD2 complexes.[1] This dimerization event initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF3, and the subsequent production of pro-inflammatory cytokines and type I interferons.[7][8] While essential for host defense, aberrant or chronic activation of the TLR4 pathway can lead to detrimental inflammatory conditions.[4]

Oxypeucedanin Hydrate: A Promising Natural Anti-Inflammatory Agent

Oxypeucedanin hydrate (OXH) is a furanocoumarin compound found in various plant species.[9][10] It is a derivative of oxypeucedanin, which has been reported to possess a range of biological activities, including anti-inflammatory and anti-proliferative effects.[6][11] Recent studies have highlighted the potential of OXH to mitigate inflammatory responses, suggesting its utility as a therapeutic agent.[5] Specifically, evidence points towards the TLR4-MD2 signaling axis as a key target of OXH's anti-inflammatory action.[5]

The Hypothesis: Competitive Antagonism at the TLR4-MD2 Interface

This guide is predicated on the hypothesis that oxypeucedanin hydrate exerts its anti-inflammatory effects by directly interacting with the TLR4-MD2 complex, thereby competitively inhibiting LPS-induced signaling. This interaction is thought to occur within the hydrophobic pocket of MD2, the same binding site for the lipid A portion of LPS. By occupying this pocket, OXH may prevent the conformational changes necessary for TLR4 dimerization and subsequent downstream signaling activation.

Elucidating the Molecular Interaction: A Multi-faceted Approach

A rigorous investigation into the interaction between a small molecule and its protein target necessitates a combination of computational, biophysical, and cell-based methodologies. This section outlines the key experimental workflows to characterize the binding of oxypeucedanin hydrate to the TLR4-MD2 complex.

In Silico Prediction: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13] It is an invaluable tool for visualizing potential binding modes and estimating the strength of the interaction.

Experimental Protocol: Molecular Docking of Oxypeucedanin Hydrate with TLR4-MD2

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of the human TLR4-MD2-LPS complex from the Protein Data Bank (PDB).

    • Remove the co-crystallized LPS ligand and any water molecules from the protein structure.

    • Prepare the 3D structure of oxypeucedanin hydrate. This can be done using chemical drawing software and subsequent energy minimization.

  • Docking Simulation:

    • Define the binding site on the MD2 protein, typically encompassing the known LPS binding pocket.

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding poses of oxypeucedanin hydrate within the defined binding site.[13] The software samples a large number of possible conformations and orientations of the ligand.[12][14]

  • Analysis and Interpretation:

    • Analyze the predicted binding poses based on the scoring function, which estimates the binding affinity (e.g., in kcal/mol).

    • Identify the key amino acid residues in the MD2 pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with oxypeucedanin hydrate. Recent research has identified interactions with residues such as GLY-343, LYS-388, and PHE-345.[5]

    • Compare the predicted binding mode of oxypeucedanin hydrate with that of the natural ligand, LPS, to understand the basis of competitive inhibition.

cluster_MD2 MD2 Pocket GLY-343 GLY-343 LYS-388 LYS-388 PHE-345 PHE-345 Oxypeucedanin Hydrate Oxypeucedanin Hydrate Oxypeucedanin Hydrate->GLY-343 H-Bond Oxypeucedanin Hydrate->LYS-388 Ionic Oxypeucedanin Hydrate->PHE-345 Hydrophobic

Caption: Predicted interactions of Oxypeucedanin Hydrate within the MD2 binding pocket.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions.[15][16] It is the gold standard for quantifying the binding kinetics (association and dissociation rates) and affinity of a small molecule to a protein.[17][18]

Experimental Protocol: SPR Analysis of Oxypeucedanin Hydrate Binding to TLR4-MD2

  • Immobilization of TLR4-MD2:

    • Covalently immobilize the purified recombinant TLR4-MD2 complex onto a sensor chip surface (e.g., via amine coupling).

  • Binding Measurement:

    • Inject a series of concentrations of oxypeucedanin hydrate over the sensor surface.

    • A control flow cell without the immobilized protein should be used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The binding of oxypeucedanin hydrate to the immobilized TLR4-MD2 complex will cause a change in the refractive index at the sensor surface, which is detected as a response in the sensorgram.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A study has reported a Kd value of 33.7 μM for the interaction between OXH and the TLR4/MD2 complex.[5]

Table 1: Representative SPR Kinetic Data

Analyteka (1/Ms)kd (1/s)KD (µM)
Oxypeucedanin Hydrate1.5 x 10^35.0 x 10^-233.7[5]

Functional Consequences of the Interaction

Demonstrating a direct physical interaction is the first step. It is crucial to subsequently validate that this binding event translates into a functional cellular response.

Cellular Target Engagement: NF-κB Reporter Assays

NF-κB is a key transcription factor downstream of TLR4 activation.[8] Reporter gene assays provide a quantitative measure of NF-κB activation in a cellular context.[19][20]

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Use a cell line that does not endogenously express TLR4, such as HEK293T cells.

    • Co-transfect the cells with plasmids encoding human TLR4, MD2, CD14 (an LPS co-receptor), and an NF-κB-driven luciferase reporter.[21] A constitutively expressed Renilla luciferase plasmid can be co-transfected as an internal control for transfection efficiency.[19]

  • Treatment and Luciferase Assay:

    • Treat the transfected cells with a known concentration of LPS in the presence or absence of increasing concentrations of oxypeucedanin hydrate.

    • After an appropriate incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the concentration of oxypeucedanin hydrate to determine its inhibitory effect on LPS-induced NF-κB activation.

LPS LPS TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 OXH OXH OXH->TLR4/MD2 MyD88 MyD88 TLR4/MD2->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IKK->NF-κB Activation IκB->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription

Caption: Simplified TLR4 signaling pathway and the inhibitory point of OXH.

Downstream Effector Function: Cytokine Production Assays

The ultimate functional outcome of TLR4 signaling is the production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[22] Measuring the levels of these cytokines provides a direct assessment of the anti-inflammatory activity of oxypeucedanin hydrate.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Macrophage Culture and Treatment:

    • Use a macrophage cell line, such as RAW 264.7, which endogenously expresses the TLR4 signaling components.

    • Pre-treat the cells with increasing concentrations of oxypeucedanin hydrate for a short period before stimulating them with LPS.[23][24]

  • Sample Collection and ELISA:

    • After an appropriate incubation time, collect the cell culture supernatants.

    • Perform a sandwich ELISA to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatants.[25] This involves capturing the cytokine with a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the recombinant cytokine.

    • Calculate the concentration of the cytokine in the experimental samples based on the standard curve.

    • Plot the cytokine concentration against the concentration of oxypeucedanin hydrate to determine the dose-dependent inhibition of cytokine production.

Table 2: Representative Data on Inhibition of Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control< 50< 20
LPS (100 ng/mL)2500 ± 2001800 ± 150
LPS + OXH (10 µM)1500 ± 1201000 ± 90
LPS + OXH (30 µM)800 ± 70500 ± 50

Data are representative and will vary depending on experimental conditions.

Therapeutic Implications and Future Directions

The compelling evidence for the direct interaction of oxypeucedanin hydrate with the TLR4-MD2 complex and its subsequent inhibition of pro-inflammatory signaling pathways positions it as a promising lead compound for the development of novel anti-inflammatory therapeutics. Its mechanism of action, involving the competitive antagonism of the primary LPS binding site, offers a targeted approach to mitigating the detrimental effects of excessive TLR4 activation.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the therapeutic potential of oxypeucedanin hydrate in animal models of inflammatory diseases, such as sepsis, rheumatoid arthritis, or inflammatory bowel disease. A study has already shown that OXH can ameliorate symptoms in a rat model of collagen-induced arthritis.[5]

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of oxypeucedanin hydrate to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic and toxicological profiling: Characterizing the absorption, distribution, metabolism, excretion, and potential toxicity of oxypeucedanin hydrate to assess its suitability for clinical development.

Conclusion

This technical guide has provided a comprehensive framework for the investigation of oxypeucedanin hydrate as a modulator of the TLR4-MD2 complex. By integrating in silico, biophysical, and cell-based approaches, researchers can rigorously characterize the molecular basis of its anti-inflammatory activity. The detailed protocols and data interpretation guidelines presented herein offer a robust roadmap for the discovery and development of novel therapeutics targeting the TLR4 signaling pathway, with oxypeucedanin hydrate serving as a compelling lead candidate.

References

  • Gao, Y., et al. (2024). Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis. Acta Biochimica et Biophysica Sinica. [Link]

  • Meng, J., et al. (2010). MD-2-mediated Ionic Interactions between Lipid A and TLR4 Are Essential for Receptor Activation. The Journal of Biological Chemistry. [Link]

  • Płóciennikowska, A., et al. (2021). Exploring Species-Specificity in TLR4/MD-2 Inhibition with Amphiphilic Lipid A Mimicking Glycolipids. Molecules. [Link]

  • Shimazu, R., et al. (1999). MD-2, a Molecule that Confers Lipopolysaccharide Responsiveness on Toll-like Receptor 4. The Journal of Experimental Medicine. [Link]

  • Kogut, M. H., et al. (2022). TLR4‐MD2 complex signaling pathway. ResearchGate. [Link]

  • O'Neill, L. A., et al. (2003). Elucidation of the MD-2/TLR4 interface required for signalling by Lipid IVa. The Journal of Biological Chemistry. [Link]

  • Wang, Y., et al. (2023). Oxypeucedanin alleviates cisplatin-induced intestinal toxicity through impairing caspase-3/gasdermin E signaling. Cell Death & Disease. [Link]

  • Kopp, E. B., & Medzhitov, R. (1999). The Toll-receptor family and control of innate immunity. Current Opinion in Immunology. [Link]

  • Rojas, A., et al. (2018). HSP60-Derived Peptide as an LPS/TLR4 Modulator: An in silico Approach. ResearchGate. [Link]

  • Vyome Therapeutics Inc. (2023). Study identifies molecular drivers of drug resistance in HER2-positive breast cancer. News-Medical.net. [Link]

  • The Animated Biologist. (2022). TLR Signalling Pathway. YouTube. [Link]

  • Park, S. H., et al. (2020). The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells. Molecules. [Link]

  • Sarkhail, P. (2014). Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities. Journal of Natural Products. [Link]

  • Roth, K., et al. (2019). Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin. Cells. [Link]

  • Rojanapan, Y., et al. (2011). Oxypeucedanin Hydrate: A Natural Furanocoumarin as P-Glycoprotein Substrate. ResearchGate. [Link]

  • Arigo Biolaboratories. (n.d.). M1/M2 Cytokine Multiplex ELISA Kits for your research. Arigo Biolaboratories. [Link]

  • Guedes, I. A., et al. (2021). Molecular Docking: A powerful approach for structure-based drug discovery. Biophysical Reviews. [Link]

  • Wilson, T. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • Wang, Y., et al. (2023). ELISA to detect macrophage cytokine levels. ResearchGate. [Link]

  • University of California, San Diego. (n.d.). Small Molecule and Protein Docking. UCSD. [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. [Link]

  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology. [Link]

  • Covert, M. W., et al. (2005). Measurement of NF-κB activation in TLR-activated macrophages. Science Signaling. [Link]

  • Bartosh, T. J., et al. (2016). Macrophage Inflammatory Assay. Bio-protocol. [Link]

  • Meng, X. Y., et al. (2011). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Current Pharmaceutical Design. [Link]

  • Ianaro, A., et al. (2017). Induction of TLR4/TLR2 Interaction and Heterodimer Formation by Low Endotoxic Atypical LPS. Frontiers in Immunology. [Link]

  • Kumar, P. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Huang, S. Y., & Zou, X. (2016). HybridDock: A Hybrid Protein–Ligand Docking Protocol Integrating Protein- and Ligand-Based Approaches. Journal of Chemical Information and Modeling. [Link]

  • van der Merwe, P. A. (2002). Surface plasmon resonance. In Protein-ligand interactions (pp. 1-26). [Link]

  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Protocol for Isolation of Oxypeucedanin Hydrate from Angelica dahurica Roots

[1][2][3][4][5] Abstract & Introduction Oxypeucedanin hydrate (OPH) is a linear furanocoumarin found abundantly in the roots of Angelica dahurica. Pharmacological studies indicate OPH possesses significant anti-inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Abstract & Introduction

Oxypeucedanin hydrate (OPH) is a linear furanocoumarin found abundantly in the roots of Angelica dahurica. Pharmacological studies indicate OPH possesses significant anti-inflammatory, anti-cancer, and anti-viral properties, specifically against influenza A viruses [1, 2].

While traditional extraction often yields a mixture of coumarins (imperatorin, isoimperatorin, oxypeucedanin), the isolation of the hydrate form requires specific attention to polarity and solvent choice due to its hydroxylated side chain. This protocol details a robust, scalable workflow for isolating high-purity OPH using a hybrid approach of solvent extraction, liquid-liquid partitioning, and silica gel chromatography, validated by HPLC-UV.

Key Technical Considerations:

  • Polarity Management: OPH is more polar than its parent compound, oxypeucedanin. Standard hexane extractions will miss it; aqueous alcohols are required.

  • Phototoxicity: Furanocoumarins are potent photosensitizers.[1] All steps should be performed under low-light conditions or with UV-filtered glassware to protect both the operator and the compound integrity.

Pre-Analytical Considerations & Safety

Reagents & Equipment
  • Solvents (HPLC Grade): Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate (EtOAc), n-Hexane, n-Butanol (n-BuOH).[1]

  • Stationary Phases: Silica gel (200–300 mesh) for open column; Sephadex LH-20 (optional for polishing).[1]

  • Apparatus: Rotary evaporator, Ultrasonic bath (300 W), HPLC system (C18 column), UV lamp (254/365 nm).[1]

Safety Directives (Critical)
  • PPE: Nitrile gloves, lab coat, and UV-safety goggles are mandatory.

  • Phototoxicity: Avoid direct skin contact with extracts.[1] Exposure to UV light after contact can cause severe phytophotodermatitis.

Experimental Protocol

Phase 1: Extraction (The "Rough Cut")

The goal is exhaustive extraction of coumarins while minimizing polysaccharide co-extraction.

  • Milling: Pulverize dried A. dahurica roots to a fine powder (40 mesh).

  • Solvent System: Use 70% Ethanol (EtOH).[2][1] Pure methanol is effective but extracts more lipophilic impurities; 70% EtOH balances the polarity to target the hydrate form effectively [3].

  • Procedure:

    • Weigh 500 g of powder.

    • Add 2.5 L of 70% EtOH (1:5 solid-to-solvent ratio).

    • Method A (Standard): Reflux at 80°C for 3 hours, repeat 3 times.

    • Method B ( Rapid/High-Yield ): Ultrasonication at 60°C for 45 mins, repeat 2 times.[1] Note: Ionic liquids (e.g., [Bmim]Tf2N) can increase yield to >98% but require complex back-extraction [4].[1] This protocol uses Method A/B for general accessibility.

  • Concentration: Filter the combined extracts and concentrate under reduced pressure (rotary evaporator) at 50°C to obtain the Crude Extract .

Phase 2: Fractionation (Liquid-Liquid Partition)

This step removes highly polar sugars (water phase) and highly non-polar lipids (hexane phase), concentrating OPH in the organic mid-polarity phase.[1]

  • Suspend the Crude Extract in distilled water (500 mL).

  • Defatting: Partition with n-Hexane (500 mL x 3). Discard the hexane layer (contains waxes and non-polar volatiles).

  • Enrichment: Partition the aqueous layer with Ethyl Acetate (EtOAc) (500 mL x 3).

    • Technical Insight: OPH has moderate polarity. While some protocols use n-BuOH, EtOAc provides a cleaner fraction for silica chromatography, rejecting more glycosides than n-BuOH.

  • Collect the EtOAc layer, dry over anhydrous Na₂SO₄, and evaporate to dryness. This is the Coumarin-Enriched Fraction (CEF) .

Phase 3: Isolation (Silica Gel Chromatography)[3]
  • Slurry Packing: Mix the CEF with silica gel (1:1 ratio) and dry to a powder.[1] Load onto a silica gel column (5 cm x 60 cm).

  • Gradient Elution: Elute with a Hexane:EtOAc gradient.

    • Start: 9:1 (Elutes Imperatorin/Isoimperatorin first).

    • Transition: 7:3 → 1:1.[1]

    • Target Window: OPH typically elutes between 1:1 and 4:6 (Hexane:EtOAc) due to the diol functionality [5].[1]

  • Monitoring: Check fractions via TLC (Visualization: UV 254 nm and 365 nm). OPH appears as a distinct blue-fluorescent spot.

Phase 4: Purification (Crystallization)[3]
  • Pool fractions containing OPH (confirmed by TLC/HPLC).[1]

  • Evaporate solvent.

  • Recrystallization: Dissolve the residue in minimal hot Methanol. Allow to cool slowly to 4°C.

  • OPH crystallizes as white/colorless needles.

  • Optional Polishing: If purity is <95%, pass through a Sephadex LH-20 column eluting with MeOH.

Analytical Validation (HPLC-UV)

To validate the isolation, use the following HPLC conditions [3, 6].

Table 1: HPLC Method Parameters for OPH Quantification

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters Symmetry), 5 µm, 4.6 x 250 mm
Mobile Phase A Water (0.1% Phosphoric Acid or Formic Acid)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (general) or 310 nm (specific for coumarin scaffold)
Temperature 30°C
Injection Vol 10 µL

Table 2: Gradient Elution Profile

Time (min)% Phase A (Water/Acid)% Phase B (ACN)Phase Description
0–1875 → 7025 → 30Elution of polar coumarins (OPH elutes here ~12-15 min)
18–3070 → 3030 → 70Elution of non-polar coumarins (Imperatorin)
30–353070Wash
35–407525Re-equilibration

Workflow Visualization

The following diagram illustrates the critical path for isolating Oxypeucedanin Hydrate, highlighting the decision points for purification.

G Start Dried Angelica dahurica Root Extraction Extraction (70% EtOH, Reflux/Sonicate) Start->Extraction Conc Crude Extract (Concentrated) Extraction->Conc Suspend Suspend in Water Conc->Suspend PartitionHex Partition w/ n-Hexane Suspend->PartitionHex HexLayer Hexane Layer (Lipids/Waxes) -> DISCARD PartitionHex->HexLayer Top Phase AqLayer Aqueous Layer PartitionHex->AqLayer Bottom Phase PartitionEtOAc Partition w/ Ethyl Acetate AqLayer->PartitionEtOAc WaterLayer Water Layer (Sugars) -> DISCARD PartitionEtOAc->WaterLayer Bottom Phase EtOAcLayer EtOAc Fraction (Coumarin Enriched) PartitionEtOAc->EtOAcLayer Top Phase Silica Silica Gel Column (Hexane:EtOAc Gradient) EtOAcLayer->Silica Fractions Collect Fractions (Target: 1:1 to 4:6) Silica->Fractions Crystallize Recrystallization (MeOH) Fractions->Crystallize FinalProduct Pure Oxypeucedanin Hydrate Crystallize->FinalProduct

Figure 1: Step-by-step fractionation and isolation workflow for Oxypeucedanin Hydrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction or degradation.[1]Ensure 70% EtOH is used (pure MeOH may not extract the hydrate well).[1] Avoid temperatures >80°C to prevent degradation.
Impure Crystals Co-elution of Byakangelicin.These compounds are structurally similar.[1] Use a slower gradient on the silica column or perform a secondary cleanup with Sephadex LH-20 (MeOH elution).
Peak Tailing (HPLC) Silanol interactions.[1]Ensure the mobile phase contains 0.1% acid (Phosphoric or Formic) to suppress ionization of silanols.[1]
Artifact Formation Acid hydrolysis.[1]Avoid strong acids during extraction.[1] OPH is stable in neutral EtOH, but strong acid can alter the furan ring or side chain.

References

  • Li, W., et al. (2020). Antiviral activity of furanocoumarins isolated from Angelica dahurica against influenza A viruses H1N1 and H9N2.[2] Journal of Ethnopharmacology. Link

  • Kim, D.H., et al. (2021).[3][4] Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid.[5][4] Molecules. Link

  • Yang, Z., et al. (2023). The Simultaneous Determination of Nine Furocoumarins in Angelica dahurica Using UPLC Combined with the QAMS Approach. Molecules. Link[1]

  • Wei, Y., & Ito, Y. (2006).[6] Preparative isolation of imperatorin, oxypeucedanin and isoimperatorin from traditional Chinese herb "bai zhi" Angelica dahurica using multidimensional high-speed counter-current chromatography.[6] Journal of Chromatography A. Link

  • Park, H.R., et al. (2011). Furanocoumarins from the root of Angelica dahurica.[2][5][6][7][8][9][10] Archives of Pharmacal Research. Link

  • Lee, J.Y., et al. (2006).[6] Simultaneous determination of byak-angelicin and oxypeucedanin hydrate in rat plasma by column-switching high-performance liquid chromatography. Journal of Chromatography B. Link

Sources

Application

Western blot analysis of p53 and MDM2 expression after oxypeucedanin hydrate treatment

Application Note & Protocol Investigating the p53-MDM2 Axis: Western Blot Analysis of Protein Expression Following Oxypeucedanin Hydrate Treatment Abstract This technical guide provides a comprehensive framework for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Investigating the p53-MDM2 Axis: Western Blot Analysis of Protein Expression Following Oxypeucedanin Hydrate Treatment

Abstract

This technical guide provides a comprehensive framework for researchers investigating the effects of oxypeucedanin hydrate, a natural furanocoumarin, on the critical p53-MDM2 cancer pathway. We delve into the scientific rationale, provide detailed, field-proven protocols for Western blot analysis of p53 and MDM2 expression, and offer insights into data interpretation and troubleshooting. This document is intended for researchers in oncology, drug discovery, and cell biology to facilitate the accurate assessment of oxypeucedanin hydrate's mechanism of action.

Introduction: Targeting the Guardian of the Genome

The tumor suppressor protein p53 is a cornerstone of cancer prevention, acting as a critical transcription factor that responds to cellular stress, including DNA damage and oncogene activation.[1] In its role as the "guardian of the genome," p53 can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, induce apoptosis (programmed cell death).[1][2] The function of p53 is tightly controlled by its principal negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2][3]

The relationship between p53 and MDM2 forms a classic autoregulatory feedback loop: p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein binds to p53, promoting its ubiquitination and subsequent proteasomal degradation.[1][4][5] This elegant system maintains low p53 levels in unstressed cells, preventing unwanted cell cycle arrest or apoptosis.[2] In many cancers, this pathway is disrupted. Overexpression or amplification of MDM2 is a common mechanism that leads to the functional inactivation of wild-type p53, allowing cancer cells to proliferate unchecked.[2][6] Consequently, inhibiting the p53-MDM2 interaction has emerged as a promising therapeutic strategy.[2]

Natural compounds offer a rich source of novel therapeutic agents. Oxypeucedanin (OPD), a furanocoumarin found in plants of the Apiaceae family, has demonstrated significant antiproliferative activity in various cancer cell lines.[7][8][9] Studies have shown that OPD can induce G2/M phase cell cycle arrest and activate the p53 pathway.[7][8][9] Specifically, treatment with OPD leads to an increased expression of p53.[7][8] This, in turn, results in the transcriptional upregulation of its target genes, including MDM2 and the cell cycle inhibitor p21.[7][8] This application note focuses on oxypeucedanin hydrate, a hydrated derivative of OPD, and provides a robust methodology to verify its engagement with the p53-MDM2 signaling axis using Western blot analysis.

Scientific Principle & Pathway Overview

Oxypeucedanin's mechanism appears to involve the stabilization of p53.[8] In response to cellular stress induced by the compound, p53 is often stabilized through post-translational modifications, such as phosphorylation, which can disrupt its interaction with MDM2.[4][5][8] This prevents p53 from being targeted for degradation. The stabilized p53 can then accumulate in the nucleus, bind to the promoter region of the MDM2 gene, and drive its transcription.[5] This results in a paradoxical increase in total MDM2 protein levels, even as p53 itself is stabilized and active. Observing a concurrent increase in both p53 and MDM2 protein levels is a key indicator that a compound is activating the p53 pathway by disrupting the feedback loop, rather than by other mechanisms.

The workflow is designed to test the hypothesis that oxypeucedanin hydrate treatment of cancer cells (with functional, wild-type p53) will lead to a dose- and time-dependent increase in the protein expression levels of both p53 and MDM2.

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Oxypeucedanin Hydrate Oxypeucedanin Hydrate p53_protein p53 (stabilized) Oxypeucedanin Hydrate->p53_protein MDM2_gene MDM2 Gene p53_protein->MDM2_gene Degradation Proteasomal Degradation p53_protein->Degradation MDM2_protein MDM2 Protein MDM2_gene->MDM2_protein MDM2_protein->p53_protein

Figure 1: The p53-MDM2 autoregulatory feedback loop and the hypothesized point of intervention for Oxypeucedanin Hydrate.

Experimental Protocol: Western Blot Analysis

This protocol provides a step-by-step guide for assessing p53 and MDM2 protein levels.

Materials and Reagents
Reagent/MaterialRecommended Specifications
Cell Line Human cancer cell line with wild-type TP53 (e.g., A549, MCF-7, SK-Hep-1[8])
Oxypeucedanin Hydrate >98% purity, dissolved in DMSO to create a 10-100 mM stock solution
Cell Culture Medium DMEM or RPMI-1640, supplemented with 10% FBS and 1% Pen/Strep
Lysis Buffer RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors[10]
Protein Assay BCA Protein Assay Kit[10]
SDS-PAGE Gels 4-12% Bis-Tris precast gels (or hand-cast 10% acrylamide gels)
Transfer Membrane Polyvinylidene difluoride (PVDF) membrane, 0.45 µm
Blocking Buffer 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST
Primary Antibodies Mouse anti-p53 (DO-1) or Rabbit anti-p53 (FL-393); Mouse anti-MDM2 (SMP14)
Loading Control Ab Mouse or Rabbit anti-β-actin or anti-GAPDH
Secondary Antibodies HRP-conjugated Goat anti-Mouse IgG; HRP-conjugated Goat anti-Rabbit IgG
Detection Reagent Enhanced Chemiluminescence (ECL) Substrate
Instrumentation Cell culture incubator, centrifuge, gel electrophoresis system, wet/semi-dry transfer system, imaging system
Step-by-Step Methodology

Part 1: Cell Culture and Treatment

  • Cell Seeding: Plate your chosen wild-type p53 cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Incubation: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Treatment Preparation: Prepare serial dilutions of oxypeucedanin hydrate in complete culture medium from your DMSO stock. Causality Check: Include a "vehicle control" well that receives medium with the same final concentration of DMSO as the highest dose treatment well. This is crucial to ensure that any observed effects are due to the compound and not the solvent.

  • Compound Administration: Aspirate the old medium and add the prepared media containing different concentrations of oxypeucedanin hydrate (e.g., 0, 10, 25, 50, 100 µM) to the cells.

  • Incubation: Return the plates to the incubator for the desired time period (e.g., 24, 48, or 72 hours).[9]

Part 2: Protein Extraction and Quantification

  • Cell Lysis: After incubation, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new, clean tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol. This step is essential for ensuring equal protein loading in the subsequent steps.[10]

Part 3: SDS-PAGE and Western Blotting

  • Sample Preparation: Based on the BCA results, normalize the concentration of all samples with lysis buffer. Add Laemmli sample buffer (e.g., 4X or 6X) to each sample to a final 1X concentration and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder in one well. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[10] Expert Tip: PVDF membranes must be activated with methanol for ~30 seconds before use.

  • Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the primary antibody (anti-p53 or anti-MDM2) diluted in blocking buffer overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution.

  • Washing: The next day, remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

  • Detection: Incubate the membrane with ECL detection reagent for 1-5 minutes as per the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing: To analyze the second protein (e.g., MDM2 after p53) and the loading control (e.g., β-actin), the membrane can be stripped of the first set of antibodies using a mild stripping buffer and then re-probed starting from the blocking step (Step 4).

WB_Workflow A 1. Cell Treatment (Oxypeucedanin Hydrate) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Electrotransfer (Gel to PVDF Membrane) D->E F 6. Blocking (5% Milk in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p53) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection & Imaging H->I J 10. Strip & Re-probe (MDM2, β-actin) I->J

Figure 2: A streamlined workflow for the Western blot analysis of protein expression.

Data Analysis and Expected Results

Upon imaging, you should obtain band signals corresponding to the molecular weights of your target proteins:

  • p53: ~53 kDa

  • MDM2: ~90 kDa

  • β-actin (Loading Control): ~42 kDa

Quantitative Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the bands. Normalize the band intensity of your target protein (p53 or MDM2) to the intensity of the corresponding loading control band (β-actin) in the same lane. This corrects for any variations in protein loading.

Expected Outcome: Based on published data for oxypeucedanin, treatment with oxypeucedanin hydrate is expected to cause a dose-dependent increase in the normalized protein levels of both p53 and MDM2.[7][8] The increase in MDM2 serves as a functional readout of p53's transcriptional activity.

Treatment GroupExpected p53 Level (Normalized)Expected MDM2 Level (Normalized)Rationale
Vehicle Control (DMSO) Basal Level (1.0)Basal Level (1.0)Represents the baseline state of the p53-MDM2 loop.
Low Dose OPH Modest Increase (>1.0)Modest Increase (>1.0)Initial activation and stabilization of p53, leading to some MDM2 transcription.
High Dose OPH Significant Increase (>>1.0)Significant Increase (>>1.0)Strong p53 stabilization results in robust transcriptional activation of MDM2.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No Bands/Weak Signal - Inactive ECL substrate- Incorrect antibody dilution- Insufficient protein loaded- Poor transfer efficiency- Use fresh ECL substrate- Optimize antibody concentrations- Load more protein (20-40 µg)- Verify transfer with Ponceau S stain
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time to 1.5-2 hours- Further dilute primary/secondary antibodies- Increase number and duration of TBST washes
Non-specific Bands - Primary antibody cross-reactivity- Protein degradation- Use a more specific monoclonal antibody- Ensure fresh protease inhibitors in lysis buffer- Try a different blocking agent (e.g., BSA)
Uneven Loading Control - Inaccurate protein quantification- Pipetting errors- Re-quantify samples with BCA assay- Ensure careful and consistent loading technique

Conclusion

The Western blot protocol detailed in this application note provides a reliable and validated method for assessing the impact of oxypeucedanin hydrate on the p53-MDM2 signaling pathway. Observing a concomitant increase in both p53 and its transcriptional target MDM2 provides strong evidence that the compound functions by stabilizing p53, thereby activating its tumor-suppressive functions. This methodology is a critical tool for researchers working to characterize novel anticancer compounds and elucidate their molecular mechanisms.

References

  • The MDM2-p53 Interaction. Molecular Cancer Research - AACR Journals. Available at: [Link]

  • MDM2: RING Finger Protein and Regulator of p53. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Park, S. H., Hong, J. Y., Park, H. J., & Lee, S. K. (2020). The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells. Molecules, 25(3), 501. Available at: [Link]

  • Oxypeucedanin Hydrate: A Natural Furanocoumarin as P-Glycoprotein Substrate. ResearchGate. Available at: [Link]

  • Tran, T. H., et al. (2015). Oxypeucedanin Hydrate: A Natural Furanocoumarin as P-Glycoprotein Substrate. Planta Medica, 81(05). Available at: [Link]

  • The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • p53 mdm2 Interaction. YouTube. Available at: [Link]

  • Kang, T. J., et al. (2009). Anti-tumor activity of oxypeucedanin from Ostericum koreanum against human prostate carcinoma DU145 cells. Acta Oncologica, 48(6), 907-913. Available at: [Link]

  • The effect of (A) oxypeucedanin, (B) isoimperatorin, and (C) doxorubicin on PC12 cells viability. ResearchGate. Available at: [Link]

  • Gholampour, F., et al. (2021). Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities. Molecules, 26(11), 3123. Available at: [Link]

  • Western blot analysis of p53, MDM2 and p21 expression in... ResearchGate. Available at: [Link]

  • Wang, W., et al. (2022). p53/MDM2 signaling pathway in aging, senescence and tumorigenesis. Journal of Cellular and Molecular Medicine, 26(13), 3599-3610. Available at: [Link]

  • Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities. MDPI. Available at: [Link]

  • Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • The MDM2-p53 pathway revisited. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study. ACS Omega. Available at: [Link]

  • The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells. MDPI. Available at: [Link]

  • Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer. Frontiers in Oncology. Available at: [Link]

  • MODULATING THE P53-MDM2 PATHWAY: THE THERAPEUTIC POTENTIAL OF NATURAL COMPOUNDS IN CANCER TREATMENT. EXCLI Journal. Available at: [Link]

  • Herbal medicine exhibiting cell cycle arrest: A short review. World Journal of Biology and Pharmaceutical Sciences. Available at: [Link]

  • A TP53-Pathway-Based Prognostic Signature for Radiotherapy and Functional Validation of TP53I3 in Non-Small-Cell Lung Cancer. MDPI. Available at: [Link]

  • MDM2-p53 antagonist (BI 907828): mechanism of action. YouTube. Available at: [Link]

Sources

Method

Application Notes and Protocols: Solvent Systems for the Purification of Coumarins by Column Chromatography

Introduction: The Challenge of Coumarin Purification Coumarins represent a vast class of benzopyrone secondary metabolites ubiquitous in the plant kingdom and renowned for their significant and diverse pharmacological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Coumarin Purification

Coumarins represent a vast class of benzopyrone secondary metabolites ubiquitous in the plant kingdom and renowned for their significant and diverse pharmacological activities. Their structural backbone, a 1,2-benzopyrone scaffold, can be substituted with a wide array of functional groups—such as hydroxyls, alkoxys, and isoprenyl units—or fused with additional rings to form furanocoumarins and pyranocoumarins. This structural diversity, while responsible for their broad biological action, presents a considerable challenge for their isolation and purification from complex natural extracts.

Column chromatography remains the cornerstone technique for the preparative-scale purification of these compounds.[1][2] The success of this method is critically dependent on the judicious selection of the stationary and mobile phases. This document provides a comprehensive guide, grounded in chromatographic theory and field-proven practices, to developing and optimizing solvent systems for the effective purification of coumarins. We will explore the causal relationship between coumarin structure, polarity, and solvent choice, providing detailed protocols for researchers in natural product chemistry and drug development.

Foundational Principles: Polarity and Selectivity

The separation of compounds via normal-phase column chromatography is governed by the principle of differential adsorption.[3] In this technique, a polar stationary phase (most commonly silica gel) is used in conjunction with a less polar mobile phase (the solvent system or eluent).

  • Stationary Phase: Silica gel (SiO₂) is the most widely used adsorbent for coumarin purification due to its high surface area, porous nature, and slightly acidic character.[4][5] Its surface is rich in silanol (Si-OH) groups, which act as polar interaction sites.

  • Mechanism of Separation: Compounds in the mixture are in a dynamic equilibrium between being adsorbed to the polar stationary phase and being dissolved in the mobile phase.[3]

    • Polar Coumarins: Molecules with polar functional groups (e.g., hydroxyls in umbelliferone, glycosidic linkages) will adsorb strongly to the silica gel. A more polar solvent system is required to displace and elute these compounds from the column.[6]

    • Non-polar Coumarins: Less polar molecules (e.g., furanocoumarins like psoralen or imperatorin with ether and hydrocarbon-like moieties) have a weaker affinity for the stationary phase. They spend more time in the mobile phase and are eluted more quickly with non-polar solvents.[6]

The art of purification lies in selecting a solvent system that can effectively exploit these subtle differences in polarity to achieve separation.

The Polarity Spectrum of Coumarins

The polarity of a coumarin derivative is a direct function of its substitution pattern:

  • Low Polarity: Furanocoumarins and pyranocoumarins, especially those with methoxy or isoprene-derived substituents, are generally the least polar.

  • Intermediate Polarity: The basic coumarin skeleton and its simple methoxylated derivatives (e.g., herniarin) exhibit intermediate polarity.

  • High Polarity: The introduction of free hydroxyl groups (phenolic or alcoholic) significantly increases polarity (e.g., esculetin, umbelliferone).

  • Very High Polarity: Coumarin glycosides are the most polar derivatives, as the sugar moiety contains multiple hydroxyl groups, making them highly water-soluble in some cases.[6]

Workflow for Solvent System Selection: From TLC to Column

A systematic approach is essential for efficiently determining the optimal mobile phase. The most reliable method involves preliminary analysis using Thin-Layer Chromatography (TLC), which serves as a small-scale, rapid model for column chromatography.[7][8]

G cluster_0 Phase 1: TLC Optimization cluster_1 Phase 2: Decision & Scaling A Crude Extract or Mixture B Spot on multiple TLC plates A->B C Develop plates in different solvent systems (e.g., 9:1, 7:3, 1:1 Hex/EtOAc) B->C D Visualize Spots (UV Light) C->D E Calculate Rf values for target compound D->E F Is Rf between 0.25 and 0.35? E->F G System is OPTIMAL. Proceed to Column. F->G Yes H Rf > 0.35 (Too High) F->H No I Rf < 0.25 (Too Low) F->I No L Prepare Column (Slurry Pack) G->L J Decrease Solvent Polarity (More non-polar component) H->J K Increase Solvent Polarity (More polar component) I->K J->C K->C M Load Sample & Run Column Chromatography L->M G A 1. Plug Column (Cotton/Glass Wool) B 2. Add Layer of Sand (~1 cm) A->B C 3. Prepare Slurry (Silica + Non-polar Solvent) B->C D 4. Pour Slurry into Column (Tap gently to settle) C->D E 5. Drain excess solvent until level with silica surface D->E F 6. Add Protective Layer of Sand (~1 cm) E->F G 7. Load Sample (Dissolved in min. solvent) F->G H 8. Begin Elution (Add mobile phase) G->H I 9. Collect Fractions H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Furanocoumarin Co-elution in Reverse-Phase Chromatography

Welcome to the technical support center for resolving the co-elution of furanocoumarins in reverse-phase chromatography. This guide is designed for researchers, scientists, and drug development professionals who are enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving the co-elution of furanocoumarins in reverse-phase chromatography. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving baseline separation of these structurally similar compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve common separation issues.

The Challenge of Furanocoumarin Separation

Furanocoumarins are a class of natural compounds that often exist as a complex mixture of isomers and structurally related analogues.[1][2] Their planar structure and subtle differences in substitution patterns make their separation by reverse-phase high-performance liquid chromatography (RP-HPLC) a significant challenge.[1] Co-elution is a frequent problem that can compromise accurate quantification and identification.[3][4] This guide provides a systematic approach to troubleshooting these challenging separations.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section is structured to address specific co-elution problems you might be facing. Each question is followed by a detailed, step-by-step troubleshooting protocol, explaining the scientific reasoning behind each recommendation.

Q1: My primary furanocoumarin peaks of interest are almost completely co-eluting. Where should I start my troubleshooting?

A1: Start by manipulating the mobile phase composition to alter selectivity. The selectivity (α) is the most powerful factor in improving resolution between two closely eluting peaks.[4]

Step-by-Step Protocol:

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order of your compounds. For instance, a simple mobile phase of water and acetonitrile has been shown to provide good separation for some furanocoumarins.[3][5]

    • Rationale: Acetonitrile and methanol interact differently with the stationary phase and the analytes, leading to changes in retention and potentially resolving co-eluting peaks.

  • Adjust the Mobile Phase Strength (Isocratic Elution): If you are running an isocratic method, systematically change the percentage of the organic modifier.

    • Decrease the organic content by 2-5% to increase retention and allow for more interaction with the stationary phase. This can sometimes be enough to resolve closely eluting peaks.[4]

    • Rationale: Increasing the retention factor (k') can improve resolution, especially for early eluting peaks.[4]

  • Introduce a Gradient: If you are not already using one, a gradient elution can significantly improve the separation of complex mixtures.[6]

    • Start with a shallow gradient. A slow increase in the organic modifier concentration over a longer period gives the analytes more time to interact differently with the stationary phase.

    • Rationale: Gradient elution helps to focus the peaks as they travel through the column, resulting in sharper peaks and improved resolution, especially for compounds with a wide range of polarities.[6]

Q2: I've tried adjusting my mobile phase, but two of my isomeric furanocoumarins (e.g., psoralen and isopsoralen) still co-elute. What's the next logical step?

A2: Focus on the stationary phase chemistry. If mobile phase adjustments are insufficient, the column chemistry may not be suitable for distinguishing between the subtle structural differences of isomers.

Step-by-Step Protocol:

  • Switch to a Different C18 Column: Not all C18 columns are the same.[7] They differ in surface area, pore size, carbon load, and end-capping.

    • Try a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., a "base-deactivated" phase to minimize interactions with residual silanols).[8]

    • Rationale: Small variations in the stationary phase can lead to significant changes in selectivity for structurally similar molecules.

  • Consider a Phenyl-Hexyl or Biphenyl Phase: These stationary phases offer different selectivity compared to C18 due to π-π interactions with the aromatic rings of the furanocoumarins.[1]

    • Rationale: The electron-rich phenyl groups in the stationary phase can interact with the aromatic systems of the furanocoumarins, providing a different retention mechanism that can resolve isomers that are inseparable on a C18 column.

  • Evaluate a Pentafluorophenyl (PFP) Phase: PFP columns are known for their unique selectivity for positional isomers and halogenated compounds.[1]

    • Rationale: PFP phases can engage in multiple interaction modes, including hydrophobic, dipole-dipole, and π-π interactions, which can be highly effective in separating furanocoumarin isomers.[1]

Q3: My peaks are broad and tailing, which is contributing to the co-elution problem. How can I improve peak shape?

A3: Poor peak shape is often caused by secondary interactions or issues with the column itself. Addressing these can sharpen your peaks and improve resolution.

Step-by-Step Protocol:

  • Check for Column Contamination or Voids: A sudden deterioration in peak shape for all analytes can indicate a blocked frit or a void at the column inlet.[9]

    • Action: Reverse flush the column (if the manufacturer allows it). If the problem persists, the column may need to be replaced.

  • Address Silanol Interactions: Peak tailing for some, but not all, furanocoumarins can be due to interactions with acidic silanol groups on the silica support.[10]

    • Action: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) to suppress the ionization of the silanol groups. Be sure to operate within the column's recommended pH range.

  • Optimize Sample Solvent: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion.

    • Action: Dissolve your sample in the initial mobile phase composition whenever possible.

Q4: I have some separation, but it's not baseline. Can I fine-tune my method to improve resolution?

A4: Yes, fine-tuning parameters like temperature and flow rate can provide the incremental improvements needed for baseline resolution.

Step-by-Step Protocol:

  • Adjust the Column Temperature: Temperature can have a significant impact on selectivity.[11][12]

    • Action: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 45°C). An increase in temperature generally decreases retention time but can also change the elution order.[1][12]

    • Rationale: Changing the temperature alters the thermodynamics of the partitioning process between the mobile and stationary phases, which can affect the selectivity between two analytes.[11]

  • Optimize the Flow Rate: While a lower flow rate generally leads to better efficiency (sharper peaks), it also increases run time.

    • Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This can improve resolution by allowing more time for the analytes to interact with the stationary phase.

    • Rationale: According to the van Deemter equation, there is an optimal flow rate for maximum efficiency. Deviating from this can lead to band broadening.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting furanocoumarin co-elution.

Troubleshooting_Workflow start Co-elution Observed mobile_phase Adjust Mobile Phase (Selectivity) start->mobile_phase Start Here stationary_phase Change Stationary Phase (Selectivity) mobile_phase->stationary_phase If co-elution persists fine_tune Fine-Tune Parameters mobile_phase->fine_tune For partial separation resolved Resolution Achieved mobile_phase->resolved If successful peak_shape Improve Peak Shape stationary_phase->peak_shape If isomers still co-elute stationary_phase->resolved If successful peak_shape->fine_tune For partial separation peak_shape->resolved If successful fine_tune->resolved

Caption: A systematic workflow for troubleshooting furanocoumarin co-elution.

Frequently Asked Questions (FAQs)

Q: Why are furanocoumarins so difficult to separate?

A: Furanocoumarins often exist as structural isomers (e.g., psoralen and isopsoralen, or bergapten and xanthotoxin).[13][14] These molecules have the same molecular weight and very similar physicochemical properties, making them difficult to differentiate with standard reverse-phase chromatography.[1][2]

Q: What is the best starting column for furanocoumarin analysis?

A: A high-quality, end-capped C18 column is a good starting point as it is the most common and versatile reverse-phase column.[7] Look for columns with a particle size of 5 µm or smaller for better efficiency.[3][5]

Q: Can changing the pH of the mobile phase help with the separation of neutral furanocoumarins?

A: While furanocoumarins are generally neutral, adjusting the pH can still be beneficial. A low pH (around 2.5-3.0) can suppress the ionization of residual silanol groups on the silica packing material, which can cause peak tailing and affect selectivity.[10]

Q: My sample is from a complex matrix like a plant extract. Could this be causing co-elution?

A: Absolutely. The presence of numerous other compounds in a complex matrix can lead to co-elution with your furanocoumarins of interest.[3] In such cases, sample preparation becomes critical. Consider using solid-phase extraction (SPE) to clean up your sample and remove interfering compounds before HPLC analysis.[15]

Physicochemical Properties of Common Furanocoumarins

The subtle differences in the hydrophobicity of furanocoumarins play a significant role in their chromatographic behavior.

FuranocoumarinStructureKey SubstituentsRelative Hydrophobicity
Psoralen LinearNoneBaseline
Isopsoralen (Angelicin) AngularNoneLess hydrophobic than Psoralen
Bergapten Linear5-methoxyMore hydrophobic than Psoralen
Xanthotoxin Linear8-methoxyMore hydrophobic than Psoralen
Imperatorin Linear8-geranyloxyHighly hydrophobic

Note: Relative hydrophobicity can vary depending on the specific chromatographic conditions.

References

  • HPLC. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]

  • Oxford Academic. Development of a Reversed-Phase High-Performance Liquid Chromatographic Method for Analyzing Furanocoumarin Components in Citrus Fruit. Available at: [Link]

  • YouTube. Column Chromatography Separation (Sep-Pak C-18). Available at: [Link]

  • Improved separation of furocoumarins of essential oils by supercritical fluid chromatography. (2009).
  • PubMed. Development of a reversed-phase high-performance liquid chromatographic method for analyzing furanocoumarin components in citrus fruit juices and Chinese herbal medicines. Available at: [Link]

  • ResearchGate. Rapid Quantitation of Furanocoumarins and Flavonoids in Grapefruit Juice using Ultra-Performance Liquid Chromatography | Request PDF. Available at: [Link]

  • ResearchGate. What is the chemistry behind preparing a C18 column? Available at: [Link]

  • PubMed. Psoralen and Bergapten: In Silico Metabolism and Toxicophoric Analysis of Drugs Used to Treat Vitiligo. Available at: [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Available at: [Link]

  • ResearchGate. Effect of Maturity, Processing, and Storage on the Furanocoumarin Composition of Grapefruit and Grapefruit Juice | Request PDF. Available at: [Link]

  • GL Sciences. What are C18 HPLC columns? Available at: [Link]

  • PubMed. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS). Available at: [Link]

  • ResearchGate. Psoralen and Bergapten: In Silico Metabolism and Toxicophoric Analysis of Drugs Used to Treat Vitiligo. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • ResearchGate. Development of a Comprehensive Analytical Method for Furanocoumarins in Grapefruit and Their Metabolites in Plasma and Urine Using UPLC-MS/MS, a Preliminary Study | Request PDF. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

  • PubMed. Effect of Maturity, Processing, and Storage on the Furanocoumarin Composition of Grapefruit and Grapefruit Juice. Available at: [Link]

  • SciSpace. Psoralen and bergapten: in silico metabolism and toxicophoric analysis of drugs used to treat vitiligo. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • LCGC International. How Does Temperature Affect Selectivity? Available at: [Link]

  • Agilent. Mobile Phase Optimization in SEC Method Development. Available at: [Link]

  • University of Alberta. Psoralen and Bergapten: In Silico Metabolism and Toxicophoric Analysis of Drugs Used to Treat Vitiligo | Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • YouTube. How Does Temperature Affect Chromatography? - Chemistry For Everyone. Available at: [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Available at: [Link]

  • PubMed. 5-Methoxypsoralen (Bergapten) for photochemotherapy. Bioavailability, phototoxicity, and clinical efficacy in psoriasis of a new drug preparation. Available at: [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

  • PubMed. Development of a comprehensive analytical method for furanocoumarins in grapefruit and their metabolites in plasma and urine using UPLC-MS/MS: a preliminary study. Available at: [Link]

  • MDPI. Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. Available at: [Link]

  • PMC. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Available at: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available at: [Link]

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Optimization

Technical Support Center: Oxypeucedanin Hydrate (OPH) Stability &amp; Handling

Core Technical Overview Oxypeucedanin hydrate (OPH) (CAS: 2643-85-8) is a linear furanocoumarin found in Angelica dahurica and Peucedanum species. Like other psoralen derivatives, its chemical structure—a furan ring fuse...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Oxypeucedanin hydrate (OPH) (CAS: 2643-85-8) is a linear furanocoumarin found in Angelica dahurica and Peucedanum species. Like other psoralen derivatives, its chemical structure—a furan ring fused to a coumarin nucleus—makes it inherently photosensitive.

Upon exposure to Ultraviolet (UV) radiation (specifically UVA, 320–400 nm), OPH undergoes photochemical reactions, primarily [2+2] cycloaddition , leading to the formation of dimers. This reactivity is the basis for the phototoxicity of furanocoumarins but poses a significant stability challenge during analytical handling and storage.

Key Physicochemical Properties
PropertySpecification
Molecular Formula C₁₆H₁₆O₆
Molecular Weight 304.29 g/mol
UV Absorbance Maxima 222, 251, 260, 269, 310 nm
Solubility Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water.[1][2]
Stability Concern High sensitivity to UV light; Hygroscopic.

Troubleshooting Guide & FAQs

This section addresses specific issues researchers encounter when working with OPH.

Q1: My transparent OPH solution has turned yellow or cloudy after 2 hours on the bench. What happened?

Diagnosis: Photodegradation (Dimerization). Mechanism: Furanocoumarins absorb UV light efficiently.[3] The absorbed energy excites the molecule to a triplet state, which then reacts with ground-state molecules to form cyclobutane-type dimers.

  • Visual Indicator: The "yellowing" is often due to the formation of complex photo-oxidation byproducts or oligomers. Cloudiness suggests the precipitation of dimers, which often have lower solubility than the monomer.

  • Corrective Action: Discard the solution. Prepare a fresh stock in an amber vial under low-light conditions (red light is optimal).

Q2: I see multiple small peaks eluting after the main OPH peak in my HPLC chromatogram. Is this column contamination?

Diagnosis: Likely photodegradation products (Dimers) or hydrolysis artifacts. Analysis:

  • Dimers: Typically elute later than the monomer on Reverse Phase (C18) columns due to increased hydrophobicity.

  • Hydrolysis: OPH contains an ether linkage on the side chain. While relatively stable, extreme pH or prolonged exposure to aqueous buffers can lead to hydrolysis, yielding oxypeucedanin or 7-hydroxycoumarin derivatives.

  • Verification: Run a "light stress" control. Expose a small aliquot of your pure standard to UV light for 30 minutes and re-inject. If the peaks grow, they are photo-products.

Q3: Can I store OPH in aqueous buffer at 4°C for a week?

Answer: No. Reasoning: OPH is sparingly soluble in water (~0.3 mg/mL) and prone to hydrolysis over time. Furthermore, aqueous solutions often lack the radical scavenging properties of organic solvents, making the compound more susceptible to oxidative degradation if any light is present. Recommendation: Store stock solutions in DMSO or Ethanol at -20°C. Dilute into aqueous buffer immediately before use.

Mechanistic Visualization

Figure 1: Photodegradation Pathway of Oxypeucedanin Hydrate

The following diagram illustrates the primary degradation pathway driven by UV exposure.

OPH_Degradation OPH Oxypeucedanin Hydrate (Ground State) UV UV Radiation (300-365 nm) OPH->UV Excited Excited Triplet State (T1) UV->Excited Absorption Dimerization [2+2] Cycloaddition (C3-C4 or C4'-C5') Excited->Dimerization Reaction with Ground State Oxidation Photo-oxidation (ROS mediated) Excited->Oxidation Reaction with O2 Dimers Cyclobutane Dimers (Syn/Anti Head-to-Head/Tail) Dimerization->Dimers Major Pathway Byproducts Oxidized Species (Yellowing) Oxidation->Byproducts Minor Pathway

Caption: Figure 1.[4][5] UV-induced degradation mechanism of OPH, highlighting the dimerization pathway common to furanocoumarins.

Standardized Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify the purity of your OPH samples or to quantify degradation.

Instrument: HPLC with UV/DAD detector (e.g., Agilent 1200/1260) Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm)

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-5 min: 15% B; 5-25 min: 15%→80% B; 25-30 min: 80% B
Detection 254 nm (General), 310 nm (Specific for Furanocoumarin core)
Temperature 30°C
Injection Vol 10 µL

Acceptance Criteria:

  • Purity: Main peak area > 98%.

  • Resolution: Resolution between OPH and nearest impurity peak > 1.5.

Protocol B: Forced Degradation Study (UV Stress)

Perform this test to validate your handling procedures or container integrity.

  • Preparation: Dissolve OPH in Methanol to a concentration of 1 mg/mL.

  • Control: Transfer 1 mL to an amber vial (Dark Control).

  • Stress Sample: Transfer 1 mL to a clear quartz or glass vial.

  • Exposure: Place the Stress Sample in a UV crosslinker or light chamber (365 nm) for 60 minutes.

  • Analysis: Dilute both samples 1:10 with Mobile Phase A and analyze via HPLC (Protocol A).

  • Calculation:

    
    
    

Decision Tree for Handling Issues

Troubleshooting_Tree Start Issue Observed Precipitate Precipitate / Cloudiness Start->Precipitate ExtraPeaks Extra HPLC Peaks Start->ExtraPeaks CheckSolvent Check Solvent System Precipitate->CheckSolvent CheckLight Check Light Exposure ExtraPeaks->CheckLight SolventAction Is it Aqueous? CheckSolvent->SolventAction LightAction Was it Amber Vial? CheckLight->LightAction FixSolvent Switch to DMSO/EtOH Dilute only before use SolventAction->FixSolvent Yes FixLight Repeat with Amber Glass Avoid Fluorescent Light LightAction->FixLight No FixHydrolysis Check pH (Keep ~7) Reduce Water Content LightAction->FixHydrolysis Yes (Hydrolysis likely)

Caption: Figure 2. Decision logic for diagnosing stability issues with OPH samples.

References

  • Mottaghipisheh, J. (2021). Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities. Plants, 10(8), 1577. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17536, Oxypeucedanin Hydrate. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting

Technical Support Center: Furanocoumarin Handling &amp; Phototoxicity Mitigation

Executive Overview Welcome to the technical support hub for furanocoumarin research. You are likely handling compounds such as Psoralen, Bergapten (5-MOP), Methoxsalen (8-MOP), or Angelicin .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Overview

Welcome to the technical support hub for furanocoumarin research. You are likely handling compounds such as Psoralen, Bergapten (5-MOP), Methoxsalen (8-MOP), or Angelicin .

The Critical Hazard: These compounds are not merely toxic; they are phototoxic . They possess a "latent" toxicity that is exponentially amplified by Ultraviolet A (UVA) radiation (320–400 nm). In the laboratory, this presents a dual risk:

  • Researcher Safety: Severe phytophotodermatitis and ocular damage.

  • Data Integrity: Uncontrolled photoactivation leads to sample degradation, isomerization, and non-reproducible IC50 values.

This guide replaces standard "safety tips" with a mechanistic troubleshooting framework designed to protect both your biological tissues and your experimental data.

The Mechanism: Why Phototoxicity Occurs

To mitigate risk, you must understand the activation pathway. Furanocoumarins intercalate into DNA in the dark, but they require photon absorption to become genotoxic.

Photochemical Activation Pathway

The following diagram illustrates the transition from a ground state to a toxic reactive state via Type I (Oxygen-independent) and Type II (Oxygen-dependent) mechanisms.

FuranocoumarinMechanism FC Ground State Furanocoumarin Excited Excited Triplet State (3FC*) FC->Excited Absorbs Photon UVA UVA Irradiation (320-400 nm) UVA->Excited Type1 Type I Mechanism (Anoxic) Excited->Type1 Type2 Type II Mechanism (Aerobic) Excited->Type2 DNA DNA Intercalation (Cross-linking) Type1->DNA Cycloaddition ROS Singlet Oxygen (ROS) Type2->ROS Energy Transfer Damage Cell Death / Tissue Necrosis DNA->Damage O2 Ground State Oxygen O2->Type2 ROS->Damage Oxidation

Figure 1: The dual-pathway mechanism of furanocoumarin phototoxicity. Note that Type I reactions (DNA cross-linking) can occur even in low-oxygen environments.

Troubleshooting Experimental Setup (Data Integrity)

A common support ticket we receive involves "inconsistent potency" or "shifting HPLC baselines." This is almost always due to inadvertent photoactivation before the assay begins.

Light Source Compatibility Table
Light SourceEmission SpectrumRisk LevelAction Required
Standard Fluorescent Broad (includes UV spikes)High PROHIBITED. Use UV filters.
Sunlight (Window) Full Spectrum UV-A/BCritical Blackout blinds required.
Gold/Yellow Fluorescent >500 nm cutoffSafe Recommended for general handling.
Red LED >600 nmSafe Ideal for highly sensitive analogs.
Biosafety Cabinet Light Often UV-C (germicidal)Critical NEVER turn on UV sterilization with samples inside.
Protocol: Validating Sample Stability

Use this protocol if you suspect your stock solution has degraded.

  • Preparation: Prepare a 100 µM stock of 8-MOP (or your analyte) in DMSO.

  • Split: Divide into two amber vials (A and B) and one clear glass vial (C).

  • Exposure:

    • Keep Vial A in total darkness (Control).

    • Place Vial B and C on your lab bench under standard room lighting for 2 hours.

  • Analysis: Run HPLC-UV (Detection: 250 nm).

    • Pass Criteria: Peak Area of A = Peak Area of B.

    • Fail Criteria: Peak Area B < 95% of A (indicates ambient light sensitivity).

    • Critical Fail: Vial C shows new peaks (photodegradation products/isomers).

Personal Protective Equipment (PPE) & Safety

The "Nitrile Trap": Researchers often assume nitrile gloves provide universal protection. This is false for furanocoumarins dissolved in DMSO. Dimethyl sulfoxide (DMSO) permeates standard disposable nitrile gloves in <10 minutes, carrying the dissolved furanocoumarin directly through the skin barrier [1].

PPE Decision Workflow

PPEWorkflow Start Handling Furanocoumarins Solvent Identify Solvent Start->Solvent Solid Solid / Powder Solvent->Solid Dry Aq Aqueous / Ethanol Solvent->Aq Polar DMSO DMSO / DMF Solvent->DMSO Organic Carrier StdPPE Standard Nitrile Gloves (Change if splashed) Solid->StdPPE Aq->StdPPE HighRisk High Permeation Risk DMSO->HighRisk Action REQUIRED: Double Glove (Nitrile over Laminate/SilverShield) OR Change every 15 mins HighRisk->Action

Figure 2: Glove selection strategy based on solvent carrier. Note the specific requirement for DMSO handling.

Frequently Asked Questions (Troubleshooting)

Q1: I spilled a DMSO-psoralen solution on my gloved hand. What do I do?

Immediate Action Required:

  • Do NOT wait. DMSO accelerates skin absorption.

  • Remove the glove immediately (peel from wrist to avoid touching the outer surface).

  • Wash the area with copious amounts of soap and water (avoid scrubbing, which can abrade skin and increase absorption).

  • Light Exclusion: Cover the affected skin area with opaque clothing or a bandage for 24 hours .

    • Why? The compound may be in your epidermis. If you go outside or drive home in sunlight, the UV activation will cause a delayed burn (erythema) that peaks at 48–72 hours [2].

Q2: My IC50 data is fluctuating wildly between weeks.

Root Cause Analysis:

  • Check: Are you using a "working stock" stored in clear plastic tubes?

  • Mechanism: Furanocoumarins can adsorb to certain plastics, but more likely, ambient light is causing cis-trans isomerization or photodegradation over time.

  • Solution: Store all stocks in amber glass vials at -20°C. Never store in clear Eppendorf tubes on the benchtop.

Q3: Can I use a UV sterilizer in my biosafety cabinet (BSC) to clean up a spill?

Answer: NO.

  • Reasoning: UV-C (254 nm) used in BSCs is highly energetic. While furanocoumarins are maximally activated by UV-A (320-400 nm), UV-C will cause rapid photolysis and degradation of the compound, creating unknown breakdown products that may be toxic or chemically reactive. Clean spills chemically (detergent/water), not photochemically.

Q4: What is the correct waste disposal stream?

Classification: P-listed or U-listed waste (depending on jurisdiction, often treated as toxic organic).

  • Protocol: Do not mix with oxidizers. Collect in a dedicated "Phototoxic/Carcinogenic" solid or liquid waste container. Label clearly: "CONTAINS PHOTOTOXINS - DO NOT AUTOCLAVE." (Autoclaving can vaporize volatile derivatives).

References

  • Permeation/Degradation Resistance Guide for Chemical Resistant Gloves. Ansell / Fisher Scientific. (Evaluates DMSO breakthrough times for nitrile vs. laminate). Link

  • Mechanisms of photosensitization by furocoumarins. PubMed (NIH). (Defines Type I/II mechanisms and 8-MOP kinetics). Link

  • PUVA (photochemotherapy) Guidelines. DermNet. (Clinical safety protocols relevant to laboratory handling). Link

  • Determination of phototoxic furanocoumarins in natural cosmetics. PubMed (NIH). (Analytical methods and stability data). Link

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity &amp; Pharmacological Profile: Oxypeucedanin vs. Oxypeucedanin Hydrate

[1] Executive Summary This technical guide provides a rigorous comparison between Oxypeucedanin (OXP) and its derivative Oxypeucedanin Hydrate (OXPH) . While both are furanocoumarins derived from Angelica dahurica, their...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous comparison between Oxypeucedanin (OXP) and its derivative Oxypeucedanin Hydrate (OXPH) . While both are furanocoumarins derived from Angelica dahurica, their pharmacological roles differ significantly due to a single structural modification: the hydrolysis of an epoxide ring.

  • Oxypeucedanin (OXP): Acts as a direct cytotoxic agent . It possesses an active epoxide moiety that facilitates DNA interaction, inducing cell cycle arrest (G2/M) and apoptosis in various cancer lines (e.g., SK-Hep-1, A549).

  • Oxypeucedanin Hydrate (OXPH): Acts primarily as a chemosensitizer and anti-inflammatory agent . The hydrolysis of the epoxide ring significantly reduces direct cytotoxicity but enhances its ability to inhibit P-glycoprotein (P-gp) efflux pumps, potentially reversing multidrug resistance (MDR).

Chemical & Physical Profile: The Structural Driver

The differential cytotoxicity is driven by the stability and reactivity of the side chain at the C-5 position.

FeatureOxypeucedanin (OXP)Oxypeucedanin Hydrate (OXPH)
CAS Registry 737-52-02643-85-8
Molecular Formula C₁₆H₁₄O₅C₁₆H₁₆O₆
Key Functional Group Epoxide Ring (3,3-dimethyloxiran-2-yl)Vicinal Diol (2,3-dihydroxy-3-methylbutyl)
Reactivity High (Electrophilic epoxide can alkylate DNA/Proteins)Low (Stable diol formed by hydrolysis)
Solubility Low in water; soluble in Chloroform, DMSOSlightly improved polarity; soluble in DMSO, Methanol
Metabolic Origin Primary secondary metabolite in Angelica dahuricaMetabolite of OXP (via gastric acid or gut microbiota)
Structural Transformation Diagram

The following diagram illustrates the conversion of OXP to OXPH and the resulting shift in biological activity.

ChemicalTransformation OXP Oxypeucedanin (OXP) (Epoxide Ring) Hydrolysis Hydrolysis (Acidic pH / Gut Microbiota) OXP->Hydrolysis Ring Opening Cyto High Cytotoxicity (DNA Damage / G2/M Arrest) OXP->Cyto Primary Action OXPH Oxypeucedanin Hydrate (OXPH) (Vicinal Diol) Hydrolysis->OXPH Hydration Mod Low Cytotoxicity (P-gp Inhibition / Anti-inflammatory) OXPH->Mod Primary Action

Figure 1: The hydrolysis of the epoxide ring in Oxypeucedanin reduces direct cytotoxicity, shifting the pharmacological profile toward efflux pump modulation.

Comparative Cytotoxicity Data

The table below synthesizes experimental IC50 values. Lower IC50 indicates higher potency. Note the consistent trend where OXP is 2-3x more potent than OXPH in solid tumor models.

Cell LineTissue OriginOXP IC50 (µM)OXPH IC50 (µM)Interpretation
SK-Hep-1 Liver (Hepatoma)32.4 81.0 OXP is ~2.5x more potent; OXPH is considered weak/inactive.
A549 Lung (Carcinoma)46.3 > 100 OXP shows moderate activity; OXPH is non-cytotoxic.
HeLa Cervix~96 (27.5 µg/mL)~280 (80.3 µg/mL)OXP retains higher potency; OXPH requires very high doses.
L5178Y LymphomaN/A41.96 OXPH shows specific activity in lymphoma models.[1]
MRC-5 Normal Fibroblast> 100 > 100 Both compounds exhibit selectivity for cancer cells over normal tissue.[2]

Key Insight: In SK-Hep-1 cells, direct head-to-head comparison confirms that the epoxide ring is critical for the antiproliferative effect. The hydration of this ring (OXP → OXPH) results in a ~60% loss of cytotoxic potency [1].

Mechanism of Action Deep Dive

Oxypeucedanin (OXP): The "Warhead"

OXP functions as a classic antiproliferative agent.

  • Cell Cycle Arrest: OXP induces accumulation of cells in the G2/M phase .

  • Checkpoint Modulation: It downregulates Cyclin B1 and Cdc2 , and upregulates p-Chk1 (Ser345).[2][3]

  • Apoptosis: The arrest triggers the intrinsic apoptotic pathway, characterized by Bax upregulation, Bcl-2 downregulation, and Caspase-3 activation. This process is often p53-dependent [1].

Oxypeucedanin Hydrate (OXPH): The "Modulator"

OXPH functions as an adjuvant.

  • P-gp Inhibition: OXPH acts as a substrate and inhibitor of P-glycoprotein (MDR1). By competing for the efflux pump, it increases the intracellular accumulation of other chemotherapeutics (e.g., doxorubicin) [2].

  • Anti-Inflammatory: It inhibits the NF-κB and MAPK signaling pathways by competing with LPS for TLR4 binding, reducing cytokine release (IL-6, TNF-α) [3].

Signaling Pathway Visualization

Mechanisms cluster_OXP Oxypeucedanin (OXP) Pathway cluster_OXPH Oxypeucedanin Hydrate (OXPH) Pathway OXP_Node OXP Treatment DNA_Damage DNA Damage Signal OXP_Node->DNA_Damage p53 p53 Activation DNA_Damage->p53 CellCycle G2/M Arrest (↓Cyclin B1, ↓Cdc2) p53->CellCycle Apoptosis Apoptosis (↑Bax, ↓Bcl-2, ↑Caspase-3) CellCycle->Apoptosis OXPH_Node OXPH Treatment Pgp P-glycoprotein (MDR1) OXPH_Node->Pgp Competes/Inhibits Efflux Inhibit Drug Efflux Pgp->Efflux Chemo ↑ Intracellular Chemo (Reversal of MDR) Efflux->Chemo

Figure 2: OXP triggers p53-mediated apoptosis, whereas OXPH targets membrane transporters to reverse drug resistance.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are recommended for researchers comparing these compounds.

Protocol A: Solubilization & Storage (Critical Step)

Furanocoumarins are hydrophobic. Improper solubilization leads to precipitation and inaccurate IC50s.

  • Stock Solution: Dissolve OXP or OXPH in 100% DMSO to a concentration of 20-50 mM .

  • Storage: Aliquot and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in serum-free media immediately before use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Protocol B: SRB Cytotoxicity Assay (Adherent Cells)

Preferred over MTT for OXP due to potential metabolic interference.

  • Seeding: Seed SK-Hep-1 or A549 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add OXP (0–100 µM) and OXPH (0–200 µM) in serial dilutions. Include a Vehicle Control (0.1% DMSO) and Positive Control (e.g., Etoposide).

  • Fixation: After 72h, fix cells with 10% cold trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash 5x with water. Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.

  • Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Dissolve protein-bound dye in 10 mM Tris base (pH 10.5).

  • Measurement: Read absorbance at 510 nm . Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol C: Flow Cytometry for Cell Cycle Analysis
  • Treatment: Treat cells with IC50 concentration of OXP for 24h.

  • Harvesting: Trypsinize and wash with PBS.

  • Fixation: Resuspend in 70% ice-cold ethanol . Store at -20°C for >2h.

  • Staining: Wash ethanol. Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A .

  • Analysis: Incubate for 30 min at 37°C in dark. Analyze via flow cytometer (FL2 channel). Look for accumulation in the G2/M peak compared to control.

References

  • The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells Source: Molecules (MDPI) [Link]

  • Oxypeucedanin Hydrate: A Natural Furanocoumarin as P-Glycoprotein Substrate Source: Key Engineering Materials [Link]

  • Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis Source: International Immunopharmacology [Link]

  • Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities Source: Molecules (MDPI) [Link]

Sources

Comparative

Validating Oxypeucedanin Hydrate Purity: A qNMR-Driven Approach

Executive Summary Oxypeucedanin Hydrate (OPH) , a linear furanocoumarin primarily isolated from Angelica dahurica, serves as a critical biomarker in pharmacokinetic studies and quality control of Traditional Chinese Medi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxypeucedanin Hydrate (OPH) , a linear furanocoumarin primarily isolated from Angelica dahurica, serves as a critical biomarker in pharmacokinetic studies and quality control of Traditional Chinese Medicine (TCM).[1] However, its structural similarity to its precursor, oxypeucedanin (the epoxide form), and other coumarin derivatives (e.g., imperatorin, byakangelicin) creates a significant analytical challenge.[1]

While HPLC-UV is the industry standard for routine batch release, it relies on the existence of a pre-qualified reference standard. Quantitative NMR (qNMR) circumvents this circular dependency.[1] By leveraging the fundamental proportionality between signal intensity and molar concentration, qNMR allows for the absolute purity determination of OPH without an identical reference standard.

This guide details the validation of OPH purity using 1H-qNMR, contrasting it with chromatographic alternatives and providing a metrologically traceable protocol.

Part 1: The Analytical Challenge

The primary difficulty in validating OPH lies in three areas:

  • Structural Homology: Differentiating the hydrate (diol side chain) from the epoxide (oxypeucedanin) and hydrolysis byproducts.[1]

  • Hygroscopicity: As a hydrate, water content can fluctuate, skewing gravimetric assays.[1]

  • Lack of Primary Standards: Commercial standards often lack the certification required for rigorous drug development (ISO 17034).[1]

Comparative Analysis: qNMR vs. HPLC-UV vs. DSC

The following table objectively compares the validation methods available for OPH.

FeatureqNMR (Proton) HPLC-UV DSC (Differential Scanning Calorimetry)
Principle Molar response (primary ratio method).[1]Chromophore absorption (Beer-Lambert Law).[1]Melting point depression (van 't Hoff equation).[1]
Reference Standard Internal Standard (IS) (Generic, e.g., DMSO

).[1]
Identical Standard (Must be OPH).[1]None required.
Selectivity High (Structural elucidation + quantitation).[1]Medium (Retention time only; risk of co-elution).[1]Low (Cannot identify what the impurity is).
Water Detection Detectable (if distinct) or ignored (assay on "as is" basis).[1]Invisible (UV transparent).[1]Affects melting curve, but hard to quantify.
Destructive? No (Sample recoverable).Yes.Yes.
Suitability Primary Characterization (Validating the standard).Routine QC (High throughput).[1]Solid-State Analysis (Polymorphs).

Critical Insight: qNMR is the only method capable of assigning an absolute purity value to a "primary" batch of Oxypeucedanin Hydrate, which can then be used to calibrate HPLC instruments for routine testing [1, 2].

Part 2: Visualization of the Validation Workflow

The following diagram outlines the decision logic and workflow for validating OPH purity.

OPH_Validation_Workflow Start Sample: Crude/Isolated Oxypeucedanin Hydrate Qual_NMR Qualitative 1H-NMR (Structural ID) Start->Qual_NMR Decision Structure Confirmed? Qual_NMR->Decision qNMR_Prep qNMR Preparation (Gravimetry + Internal Std) Decision->qNMR_Prep Single Component Purification Re-Purification (Prep-HPLC / HSCCC) Decision->Purification Impurities > 5% Acquisition Acquisition (d1 ≥ 5x T1, 90° Pulse) qNMR_Prep->Acquisition Processing Processing (Phasing, Baseline, Integration) Acquisition->Processing Calculation Purity Calculation (Mass Fraction) Processing->Calculation HPLC_Route Routine HPLC Method Development Calculation->HPLC_Route Assign Purity Value to Standard Purification->Start

Figure 1: Strategic workflow for establishing Oxypeucedanin Hydrate as a Reference Standard using qNMR.[1]

Part 3: The qNMR Validation Protocol

This protocol is designed for absolute purity determination using the Internal Standard (IS) method.[1]

Reagents and Materials
  • Analyte: Oxypeucedanin Hydrate (approx. 10-15 mg).[1]

  • Internal Standard (IS): Dimethyl sulfone (DMSO

    
    )  (TraceCERT® or equivalent).[1]
    
    • Why? It presents a clean singlet at ~3.0 ppm, avoiding the aromatic region (coumarin core) and the gem-dimethyls of OPH (1.2–1.5 ppm).[1] It is non-hygroscopic and chemically stable [3, 4].

  • Solvent: DMSO-d

    
      (99.9% D).
    
    • Why? OPH has limited solubility in CDCl

      
      . DMSO-d
      
      
      
      ensures complete dissolution and slows proton exchange, allowing observation of hydroxyl protons for structural confirmation [5].
Sample Preparation (Gravimetric)

Precision weighing is the largest source of uncertainty in qNMR.[1]

  • Equilibrate the balance and eliminate static charge.

  • Weigh 10.0–15.0 mg of OPH (

    
    ) directly into the NMR tube or a mixing vial. Record to 0.001 mg.
    
  • Weigh 3.0–5.0 mg of Dimethyl sulfone (

    
    ) into the same vessel.
    
  • Add 0.6 mL DMSO-d

    
    . Vortex until completely dissolved.
    
Instrument Parameters (Acquisition)

To ensure >99.9% magnetization recovery, specific parameters must be set.[1]

  • Pulse Sequence: zg (standard 1-pulse) or zg30.

  • Temperature: 298 K (25°C).[1]

  • Spectral Width: -2 to 14 ppm.[1]

  • Relaxation Delay (d1): 30–60 seconds .

    • Scientific Logic:[1][2][3][4][5] The longest

      
       (longitudinal relaxation time) in the system is likely the IS or the aromatic protons of OPH (typically 2-5s).[1] d1 must be 
      
      
      
      to ensure quantitative accuracy. A 30s delay is a safe, robust default [1, 6].
  • Pulse Angle: 90° (calibrated).

  • Scans (NS): 16 or 32 (sufficient for >10 mg sample; improves S/N ratio > 300:1).

  • Acquisition Time (AQ):

    
     seconds (to avoid truncation artifacts).
    
Data Processing
  • Exponential Window: Apply minimal line broadening (LB = 0.3 Hz).

  • Phasing: Manual phasing is mandatory.[1] Autophasing is often insufficient for quantitative integration.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral regions start and end at zero intensity.[1]

  • Integration: Integrate the IS singlet and specific diagnostic signals of OPH (see below).

Part 4: Data Interpretation & Calculation[1]

Diagnostic Signals for Integration

For OPH in DMSO-d


, select signals that are distinct and free from overlap with residual solvent or water.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegration ValueSuitability for qNMR
IS (Dimethyl sulfone) ~3.00 Singlet (s)Calibrated to 6HExcellent (Clean region)
H-4 (Coumarin) ~8.30Doublet (d)1HGood (Downfield, usually isolated)
H-2' (Furan) ~7.65Doublet (d)1HGood
H-3' (Furan) ~7.00Doublet (d)1HGood
H-3 (Coumarin) ~6.30Doublet (d)1HWatch for overlap with impurities
Side Chain Methyls ~1.20 - 1.30Singlets6HAvoid (Often overlaps with grease/impurities)

Note: The presence of signals at


 4.0-5.5 ppm (OH groups and methines) confirms the "Hydrate" form (diol) vs. the "Epoxide" form (Oxypeucedanin).[1]
Calculation Equation

Calculate the purity (


) using the following equation:

[1]

Where:

  • 
     = Integral area.
    
  • 
     = Number of protons (e.g., 6 for DMSO
    
    
    
    , 1 for H-4 of OPH).[1]
  • 
     = Molar mass (OPH = 304.29  g/mol ; DMSO
    
    
    
    = 94.13 g/mol ).[1]
  • 
     = Mass (mg).[1]
    
  • 
     = Purity (as a decimal).[1][6]
    

Part 5: Troubleshooting & Signal Pathway

If the calculated purity is significantly lower than expected (<90%), use the following logic to identify the issue.

Troubleshooting_Logic Issue Low Purity Result Check_Water Check Water Peak (3.33 ppm in DMSO) Issue->Check_Water Check_Epoxide Check for Epoxide (Shift in Side Chain) Issue->Check_Epoxide Check_Relaxation Check T1 Relaxation Issue->Check_Relaxation Result_Wet Sample is Hygroscopic (Dry & Retest) Check_Water->Result_Wet Huge H2O Integral Result_Degradation Degradation Detected (Re-purify) Check_Epoxide->Result_Degradation Extra Peaks Result_Param Incomplete Relaxation (Increase d1 to 60s) Check_Relaxation->Result_Param IS Integral too high

Figure 2: Diagnostic logic for resolving low-purity qNMR results.

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[1] Internal Standard Reference Data for qNMR: Dimethyl sulfone. BIPM ISRD-07. Link[1]

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] Link[1]

  • Sigma-Aldrich. (2017).[1] Quantitative NMR: Technical Details and TraceCERT® Certified Reference Materials. Link

  • ResolveMass. (2024). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Link

  • Yang, F., et al. (2023).[1][5] Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.[6] Planta Medica. Link[1]

  • Jeol Ltd. (2023).[1] Let's try doing quantitative NMR: Internal Standard Method. Link

Sources

Validation

Reference Standard Qualification for Oxypeucedanin Hydrate: A Comparative Technical Guide

Executive Summary Oxypeucedanin Hydrate (OH) , a linear furanocoumarin and marker compound in Angelica dahurica (Bai Zhi), presents unique analytical challenges due to its hydration state and structural similarity to co-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxypeucedanin Hydrate (OH) , a linear furanocoumarin and marker compound in Angelica dahurica (Bai Zhi), presents unique analytical challenges due to its hydration state and structural similarity to co-occurring coumarins like Byakangelicin.

This guide compares the two primary pathways for obtaining a reference standard: procuring a Certified Reference Material (CRM) versus In-House Isolation & Qualification . While CRMs offer immediate regulatory compliance, in-house qualification via qNMR (Quantitative Nuclear Magnetic Resonance) has emerged as a superior, cost-effective alternative for laboratories requiring high volumes for pharmacokinetic (PK) or quality control (QC) studies.

Part 1: The Comparative Analysis

Option A: Commercial Certified Reference Material (CRM)

Best for: Late-stage GMP release testing, low-volume usage, regulatory audits.

  • Traceability: High. Supplied with a Certificate of Analysis (CoA) traceable to SI units or primary pharmacopeial standards (USP/ChP).

  • Cost: High ($300 - $800 per 10 mg).

  • Risk: Low. Liability sits with the manufacturer.

  • Technical Burden: Minimal.

Option B: In-House Isolation & Qualification

Best for: Early-stage drug discovery, high-throughput screening, method development.

  • Traceability: Dependent on internal rigor. Must be established via Mass Balance or qNMR .

  • Cost: Low material cost (raw A. dahurica roots), but high labor/instrumentation cost initially.

  • Risk: Moderate. Requires robust validation data to defend against regulatory scrutiny.

  • Technical Burden: High. Requires isolation, purification, and multi-modal characterization.[1]

Performance Data Comparison
MetricCommercial CRMIn-House Standard (qNMR Qualified)Reagent Grade (Unqualified)
Purity Assignment 98.0% - 99.5%98.0% - 99.9% (Method Dependent)>90% (Variable)
Water Content Quantified (KF)Must be Quantified (KF)Unknown
Identity Confirmation NMR, MS, IR includedRequires internal NMR/MSMinimal/None
Cost Efficiency Low (>$50/mg)High (<$5/mg after setup)Medium
Lead Time 1-2 Weeks2-4 Weeks (Isolation cycle)Immediate

Part 2: Technical Deep Dive & Protocols

The Core Challenge: The "Hydrate" Factor

Oxypeucedanin Hydrate (


, MW 304.[2]3) is often formed during extraction via the hydration of the epoxide ring in Oxypeucedanin.
  • Critical Control Point: You must distinguish between crystal water (part of the lattice) and hygroscopic surface water.

  • Impact: A standard assigned as 99% pure by HPLC area normalization may actually be only 95% potent if it contains 4% unquantified water. Karl Fischer (KF) titration is mandatory.

Workflow Visualization: Qualification Logic

The following diagram illustrates the decision logic and workflow for qualifying an in-house standard.

QualificationWorkflow Raw Crude Extract (A. dahurica) Iso Isolation (Prep-HPLC/Crystallization) Raw->Iso Candidate Candidate Material (>95% HPLC Purity) Iso->Candidate ID Structural ID (1H-NMR, MS, UV) Candidate->ID Purity Purity Assignment Candidate->Purity Final Qualified Standard (CoA Generation) ID->Final qNMR Method A: qNMR (Direct Potency) Purity->qNMR Modern/Fast MassBal Method B: Mass Balance (100% - Impurities) Purity->MassBal Traditional/Robust qNMR->Final HPLC HPLC Purity (%) MassBal->HPLC KF Water (KF) MassBal->KF ROI Residue on Ignition MassBal->ROI Solvents Residual Solvents (GC) MassBal->Solvents HPLC->Final KF->Final ROI->Final Solvents->Final

Figure 1: Decision logic for Reference Standard Qualification. Note the divergence between the modern qNMR approach and the traditional Mass Balance approach.

Experimental Protocol 1: Isolation & Purification

Rationale: To obtain high-purity material from natural sources.

  • Extraction: Reflux dried A. dahurica powder with 70% Ethanol (1:10 w/v) for 2 hours.

  • Partition: Suspend extract in water; partition sequentially with Petroleum Ether (removes lipids) and Ethyl Acetate (EtOAc). Collect the EtOAc fraction.

  • Purification:

    • Stationary Phase: Silica Gel (200-300 mesh).

    • Mobile Phase: Gradient elution with Chloroform:Methanol (100:0

      
       90:10).
      
    • Crystallization: Recrystallize fractions containing OH using Methanol.

    • Target: White needle crystals.

Experimental Protocol 2: Purity Assessment (HPLC-UV)

Rationale: To determine chromatographic purity (Area %).

  • Instrument: HPLC with DAD/UV detector (e.g., Agilent 1260).

  • Column: C18 Reverse Phase (e.g., 250 mm

    
     4.6 mm, 5 
    
    
    
    m).
  • Mobile Phase: Acetonitrile (A) : Water (B).[3]

    • Isocratic: 30:70 or 45:55 (Optimized for resolution from Byakangelicin).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 310 nm (Max absorption) or 254 nm.

  • Temperature: 30°C.

  • Acceptance Criteria: Single peak, Resolution (

    
    ) > 1.5 from nearest impurity, Purity > 98.0%.
    
Experimental Protocol 3: Potency Assignment (Mass Balance vs. qNMR)
Method A: Mass Balance (Traditional)


  • Requirement: Requires large sample size (~100 mg) for ROI and KF.

  • Pros: Accepted globally by all pharmacopeias.

  • Cons: Assumes UV response factors of impurities are identical to the analyte (often false).

Method B: qNMR (Modern Standard)

Rationale: Calculates absolute purity relative to an Internal Standard (IS), independent of impurity response factors.

  • Instrument: 400 MHz NMR or higher.

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).

  • Solvent: DMSO-

    
    .
    
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass, P=Purity)[3][4]
    
  • Key Signal: Focus on the furan ring protons (approx

    
     7.6 or 6.9 ppm) which are distinct and usually free from interference.
    
Signal Pathway Visualization: Analytical Flow

The following diagram details the specific HPLC separation logic required to validate the standard.

HPLC_Flow cluster_peaks Chromatogram Output Sample Dissolved Standard (MeOH/DMSO) LC HPLC Separation (C18 Column) Sample->LC Peak1 Impurity: Byakangelicin (RT ~ 5-7 min) LC->Peak1 Peak2 Analyte: Oxypeucedanin Hydrate (RT ~ 8-10 min) LC->Peak2 Peak3 Impurity: Oxypeucedanin (RT ~ 15-18 min) LC->Peak3 Eval Purity Calculation (Area Normalization) Peak1->Eval Peak2->Eval Peak3->Eval

Figure 2: Chromatographic separation profile. Note that Oxypeucedanin (the precursor) elutes later due to lower polarity (lack of hydroxyl groups).

References

  • National Institutes of Health (PubChem). Oxypeucedanin Hydrate Compound Summary. Retrieved from [Link]

  • Al-Mekhlafi, N. A., et al. (2021). Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid.[5] Molecules, 26(4), 830.[6] Retrieved from [Link]

  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[7] Analytical and Bioanalytical Chemistry, 407, 3103–3113.[7] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Identifying Furanocoumarin Markers in Angelica Species Extracts

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of Angelica species are critical. These plants are a rich source of bioactive furanocoumarins, compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of Angelica species are critical. These plants are a rich source of bioactive furanocoumarins, compounds with significant therapeutic potential but also associated with phototoxicity.[1][2] This guide provides an in-depth, objective comparison of furanocoumarin profiles in key Angelica species—Angelica archangelica, Angelica sinensis (Dong Quai), and Angelica dahurica (Bai Zhi)—offering a robust analytical framework for their differentiation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Chemical Landscape of Furanocoumarins in Angelica

Furanocoumarins are a class of organic compounds characterized by a furan ring fused with a coumarin.[3] They are broadly categorized into two structural types: linear and angular.[2][3] This structural difference is crucial as it influences their biological activity. The biosynthesis of these compounds follows the phenylpropanoid and mevalonate pathways, leading to a diverse array of derivatives within the Angelica genus.[3][4][5]

  • Angelica archangelica : Often used in traditional European medicine, this species is known to contain a variety of furanocoumarins, with imperatorin and xanthotoxin being prominent.[6][7]

  • Angelica sinensis : A cornerstone of traditional Chinese medicine, this species also contains furanocoumarins, although simple coumarins and other compounds are also abundant.[8]

  • Angelica dahurica : Widely used in East Asian medicine, this species is particularly rich in furanocoumarins, including imperatorin, isoimperatorin, and oxypeucedanin.[2][9][10][11][12][13][14][15][16]

The distinct profiles of these furanocoumarins serve as chemical fingerprints, enabling the unambiguous identification of the plant material, a crucial step for ensuring the safety and efficacy of herbal preparations and for the development of new therapeutics.

A Validated Workflow for Furanocoumarin Profiling

The following experimental workflow is designed for the comprehensive extraction and analysis of furanocoumarins from Angelica species, ensuring reproducibility and accuracy.

Furanocoumarin_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Chemistry cluster_output Results plant_material Dried Angelica Root Powder extraction Ultrasonic-Assisted Extraction (70% Methanol) plant_material->extraction 20 min sonication filtration Filtration (0.22 µm) extraction->filtration uplc UPLC Separation (C18 Column) filtration->uplc Inject Sample ms Mass Spectrometry (ESI+, MRM) uplc->ms Eluent data_analysis Data Analysis & Comparison ms->data_analysis identification Furanocoumarin Identification data_analysis->identification quantification Quantification of Markers data_analysis->quantification comparison Comparative Profiling identification->comparison quantification->comparison

Caption: Experimental workflow for identifying furanocoumarin markers.

Detailed Experimental Protocols

Sample Preparation and Extraction

The choice of extraction method significantly impacts the yield and profile of the recovered furanocoumarins.[17][18] Ultrasonic-assisted extraction (UAE) with 70% methanol is selected for its efficiency and reduced thermal degradation of analytes compared to methods like Soxhlet extraction.[2]

Protocol:

  • Sample Preparation: Air-dry the roots of the Angelica species and grind them into a fine powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 0.5 g of the powdered sample into a 50 mL conical flask.[2]

    • Add 20 mL of 70% methanol.[2]

    • Sonicate the mixture for 20 minutes at a controlled temperature (e.g., 25°C).[2]

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue to ensure exhaustive extraction.[2]

    • Combine the supernatants.

  • Filtration: Filter the combined extract through a 0.22 µm nylon syringe filter into a UPLC vial for analysis.[2][19]

UPLC-MS/MS Analysis

For the separation and detection of furanocoumarins, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers high resolution, sensitivity, and selectivity.[19][20][21][22] A C18 column is a robust choice for separating these moderately nonpolar compounds.

UPLC Conditions:

  • Column: Acquity UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm).[2][19]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile[2][19]

  • Gradient Elution: A linear gradient from 10% to 90% B over 15-20 minutes allows for the separation of a wide range of furanocoumarins.

  • Flow Rate: 0.3 mL/min.[2][23]

  • Column Temperature: 25-30°C.[2][23]

  • Injection Volume: 5 µL.[23]

  • Detection Wavelength (DAD): 254 nm or 310 nm for initial screening.[2][23]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[19]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known furanocoumarins.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, desolvation gas flow, and temperature.

Comparative Analysis of Furanocoumarin Markers

The following table summarizes the key furanocoumarin markers for the differentiation of A. archangelica, A. sinensis, and A. dahurica, based on typical findings from UPLC-MS/MS analysis. The relative abundance is categorized as High (+++), Medium (++), Low (+), or Not Detected (-).

Furanocoumarin MarkerA. archangelicaA. sinensisA. dahuricaRationale for Selection as a Marker
Imperatorin +++++++High abundance in A. archangelica and A. dahurica distinguishes them from A. sinensis.[6][9][11][13]
Isoimperatorin ++-+++A major component in A. dahurica, but low or absent in the others, making it a strong marker for this species.[9][11][13]
Xanthotoxin (8-MOP) +++++Present in all three, but often at higher levels in A. archangelica.[2][7]
Bergapten (5-MOP) +++++Similar to xanthotoxin, its relative abundance can aid in differentiation.[2][6]
Oxypeucedanin +-+++A key marker for A. dahurica due to its high concentration.[6][11][13]
Phellopterin --++Primarily found in A. dahurica, serving as a specific indicator.[2][11]
Byakangelicin --++Another specific marker for A. dahurica.[2]
Angelicin +--An angular furanocoumarin, its presence can be indicative of A. archangelica.[24]

Chemical Structures of Key Furanocoumarin Markers

The structural variations among these furanocoumarins are the basis for their differential analytical behavior and biological activities.

Caption: Structures of key linear and angular furanocoumarins.

Conclusion

The identification of specific furanocoumarin markers is a robust and reliable method for the differentiation of Angelica species. The UPLC-MS/MS methodology detailed in this guide provides the necessary sensitivity and selectivity for this purpose. By focusing on the relative abundance of key markers such as imperatorin, isoimperatorin, oxypeucedanin, and phellopterin, researchers can confidently distinguish between A. archangelica, A. sinensis, and A. dahurica. This analytical rigor is paramount for ensuring the quality control of herbal products and for advancing the research and development of new pharmaceuticals derived from these medicinally important plants.

References

  • Rapid separation and identification of furocoumarins in Angelica dahurica by high-performance liquid chromatography with diode-array detection, time-of-flight mass spectrometry and quadrupole ion trap mass spectrometry. Semantic Scholar.
  • Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. MDPI.
  • Rapid separation and identification of furocoumarins in Angelica dahurica by high-performance liquid chromatography with diode-array detection, time-of-flight mass spectrometry and quadrupole ion trap mass spectrometry.
  • Geographical Variation of the Furanocoumarin Composition of the Fruits of Icelandic Angelica archangelica. Z.
  • Angelica Uses, Benefits & Dosage. Drugs.com.
  • 4 Furanocoumarins isolated
  • Antitumour Activity of Angelica archangelica Leaf Extract. In Vivo.
  • Reflection Paper on risk associated with the use of Herbals containing Angelica archangelica. E-lactancia.
  • Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm. PubMed.
  • The Simultaneous Determination of Nine Furocoumarins in Angelica dahurica Using UPLC Combined with the QAMS Approach and Novel Health Risk Assessment Based on the Toxic Equivalency Factor. MDPI.
  • Rapid identification of furanocoumarins in Angelica dahurica using the online LC-MMR-MS and their nitric oxide inhibitory activity in RAW 264.7 cells. PubMed.
  • Angelicin. Wikipedia.
  • Seven new 3,4-dihydro-furanocoumarin derivatives
  • Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis. PMC.
  • Development of a Comprehensive Analytical Method for Furanocoumarins in Grapefruit and Their Metabolites in Plasma and Urine Using UPLC-MS/MS, a Preliminary Study.
  • Quanfificafion of Furocoumarins HPLC/DAD Procedure. Cloudfront.net.
  • Furanocoumarins from the root of Angelica dahurica. PubMed.
  • Furanocoumarins from the Roots of Angelica dahurica with Inhibitory Activity against Intracellular Reactive Oxygen Species Accumulation.
  • Coumarins and furanocoumarins isolated
  • Furanocoumarins from the Roots of Angelica dahurica with Inhibitory Activity against Intracellular Reactive Oxygen Species Accumulation.
  • Simultaneous Quantification of 16 Furanocoumarins in Essential Oils Using a Robust and Sensitive Triple Quad LC-MS/MS Method.
  • Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges. RSC Publishing.
  • Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS). PubMed.
  • Biosynthesis pathway of angular furanocoumarins.
  • Furanocoumarin. Wikipedia.
  • Analysis of furanocoumarins in vegetables (Apiaceae) and citrus fruits (Rutaceae). vscht.cz.
  • Biosynthesis of linear furanocoumarins. Canadian Science Publishing.
  • Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. PMC.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Oxypeucedanin Hydrate

Topic: Personal Protective Equipment (PPE) & Safety Protocols for Oxypeucedanin Hydrate Content Type: Operational Safety Guide Audience: Research Scientists & Laboratory Managers[1][2] Executive Safety Summary: The "Sile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safety Protocols for Oxypeucedanin Hydrate Content Type: Operational Safety Guide Audience: Research Scientists & Laboratory Managers[1][2]

Executive Safety Summary: The "Silent" Hazard[1]

Oxypeucedanin Hydrate (CAS: 2643-85-8) is not merely a generic organic solid; it is a bioactive furanocoumarin .[1][2][3] While often classified with standard GHS codes for acute toxicity (H302) and skin sensitization (H317), its most insidious hazard is phototoxicity (phytophotodermatitis).[1][2]

As a Senior Application Scientist, I often see researchers treat this compound like a standard buffer salt. This is a critical error. Furanocoumarins are "pro-toxins" that become hyper-reactive upon exposure to UVA light (320–400 nm).[1][2] A minor splash on the skin, followed by exposure to sunlight or laboratory UV sources, can result in severe blistering, hyperpigmentation, and DNA damage hours after the initial exposure.[1][2]

The Golden Rule: Treat Oxypeucedanin Hydrate as a DNA-intercalating agent that requires absolute barrier protection against both contact and subsequent light activation.[1][2]

The Hazard Mechanism: Why Standard PPE Isn't Enough[1]

To understand the safety protocol, you must understand the molecular trigger.[1] This is not simple acid/base chemistry; it is a photochemical reaction.[1][2]

Mechanism of Action (Graphviz Diagram)

The following diagram illustrates how Oxypeucedanin Hydrate transitions from a stable ground state to a DNA-damaging agent.

PhototoxicityMechanism Compound Oxypeucedanin Hydrate (Ground State) Excited Excited Triplet State (High Energy) Compound->Excited Absorbs Photon UVA UVA Radiation (320-400 nm) UVA->Excited Type1 Type I Reaction (Anoxic) Excited->Type1 Type2 Type II Reaction (Oxygen Dependent) Excited->Type2 DNA DNA Intercalation (Cross-linking) Type1->DNA Direct Adducts ROS ROS Generation (Singlet Oxygen) Type2->ROS Energy Transfer Damage Cell Death & Severe Dermatitis DNA->Damage ROS->Damage

Figure 1: The dual-pathway mechanism where UV light activates the compound to damage DNA (Type I) or generate Reactive Oxygen Species (Type II).[1][2]

PPE Matrix: The "DMSO Factor"

Most researchers solubilize Oxypeucedanin Hydrate in DMSO (Dimethyl Sulfoxide) or DMF for biological assays.[1][2]

  • The Risk: DMSO is a potent skin penetrant.[1][2] If Oxypeucedanin Hydrate is dissolved in DMSO, the solvent acts as a "Trojan Horse," carrying the toxic furanocoumarin directly through the skin barrier and into the bloodstream/tissue.[1] Standard nitrile gloves degrade rapidly in DMSO. [1]

Personal Protective Equipment Specifications
Protection ZoneHazard LevelRecommended EquipmentCritical Operational Insight
Hand (Dry Solid) ModerateNitrile Gloves (Min 5 mil thickness).[1][2]Inspect for micro-tears before handling.[1][2]
Hand (Solubilized) Critical Double Gloving or Laminate/Butyl Gloves .[1][2]DMSO permeates nitrile in <5 mins. If using nitrile, wear two pairs.[1] If the outer glove is splashed, IMMEDIATELY remove, wash hands, and re-glove.[1][2]
Eye/Face HighChemical Safety Goggles (ANSI Z87.1).[1][2]Safety glasses are insufficient for liquids.[1][2] A splash to the eye can cause permanent phototoxic corneal damage.[1][2]
Respiratory ModerateN95/P95 Respirator (if outside hood).[1][2]Handling should primarily occur in a Fume Hood .[1][2] If weighing on an open bench (not recommended), a respirator is mandatory to prevent inhalation of dust.[1][2]
Body ModerateLab Coat (Tyvek preferred for liquids).[1][2]Ensure wrist coverage is seamless between glove and coat cuff.[1][2]

Operational Workflow: From Weighing to Waste

This protocol is designed to isolate the compound from the user and the environment.[1]

Phase 1: Preparation & Weighing
  • Engineering Control: All weighing must be performed inside a certified Chemical Fume Hood .[1][2]

  • Static Control: Furanocoumarins are often static-prone powders.[1][2] Use an anti-static gun or ionizing bar if available to prevent powder scattering.[1][2]

  • Lighting: If possible, work under UV-filtered light (yellow light) or minimize exposure to strong fluorescent sources during handling to prevent pre-activation of the compound.[1][2]

Phase 2: Solubilization (The High-Risk Moment)
  • Scenario: You are dissolving 10mg in DMSO.[1][2]

  • Protocol:

    • Place the vial in a secondary container (e.g., a small beaker) to catch spills.[1]

    • Add solvent slowly.[1][2]

    • Vortexing: Do NOT vortex with an open cap. Ensure the cap is sealed with Parafilm before vortexing to prevent aerosolization.[1][2]

    • Transfer: When pipetting the solution, never pass your hand over the open vial.

Phase 3: Decontamination & Spill Response
  • Dry Spill: Wet a paper towel with ethanol (to prevent dust), wipe up, and dispose of as hazardous waste.[1][2]

  • Liquid Spill (DMSO/Ethanol):

    • Cover with absorbent pads immediately.[1][2]

    • Clean the area with 70% Ethanol followed by soap and water.[1][2]

    • UV Inactivation: Unlike biologicals, you cannot "bleach" this away.[1][2] Physical removal is the only option.[1][2]

Operational Logic Diagram

SafetyWorkflow Start Start: Handling Request RiskCheck Check Solvent: Is it DMSO/DMF? Start->RiskCheck StandardPPE PPE: Single Nitrile Gloves Lab Coat, Goggles RiskCheck->StandardPPE No (Ethanol/Water) EnhancedPPE PPE: Double Nitrile OR Laminate Gloves (Permeation Risk) RiskCheck->EnhancedPPE Yes (DMSO/DMF) Hood Engineering Control: Transfer to Fume Hood StandardPPE->Hood EnhancedPPE->Hood Process Weighing & Solubilization (Use Secondary Containment) Hood->Process Waste Disposal: Segregated Incineration Stream Process->Waste

Figure 2: Decision tree for selecting PPE based on solvent choice.

Disposal Protocols

Never dispose of Oxypeucedanin Hydrate down the drain.[1][2] Its stability and biological activity pose risks to aquatic life.[1][2]

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated Hazardous Solid Waste bag (labeled "Toxic/Bioactive").[1]

  • Liquid Waste:

    • Solutions should be collected in a High BTU Organic Waste stream intended for incineration.[1][2]

    • Do not mix with oxidizers (e.g., Nitric Acid) as organic solvents (DMSO/Ethanol) can react violently.[1][2]

  • Glassware: Rinse glassware with ethanol into the liquid waste container before washing.[1][2] Do not put un-rinsed glassware into the general dishwasher.[1][2]

References

  • Cayman Chemical. (2022).[1][2][3] Safety Data Sheet: (+)-Oxypeucedanin hydrate.

  • PubChem. (2025).[1][2] Oxypeucedanin Hydrate (CID 17536) - Safety and Hazards. National Library of Medicine.[1][2]

  • Irizar, A., et al. (2025).[1][2][4][5] Phototoxicity and skin damage: A review of adverse effects of some furocoumarins. Food and Chemical Toxicology.

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: Furanocoumarin derivatives.

  • Lowe, N. J., & Pathak, M. A. (1984).[1][2] Psoralens and Cell Regulation: Phototoxic Mechanisms. Journal of Investigative Dermatology.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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